4-(Furan-2-ylmethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOTBDSASKFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390302 | |
| Record name | 4-(furan-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
179246-32-3 | |
| Record name | 4-(furan-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Furan-2-ylmethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(Furan-2-ylmethoxy)aniline, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through a selective O-alkylation of 4-aminophenol, a process that requires protection of the amine functionality to ensure the desired ether linkage is formed. This document details the reaction pathway, provides a step-by-step experimental protocol, and includes key characterization data.
Core Synthesis Pathway: Selective O-Alkylation
The synthesis of this compound from 4-aminophenol is accomplished via a Williamson ether synthesis. However, due to the presence of two nucleophilic sites in 4-aminophenol (the amino group and the hydroxyl group), direct alkylation would lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. To achieve selectivity, the more nucleophilic amino group is first protected. A common and effective method for this protection is the formation of an imine by condensation with an aldehyde, such as benzaldehyde.
Once the amino group is protected, the phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile. This phenoxide subsequently reacts with a furfuryl halide, typically 2-(chloromethyl)furan, in a classic SN2 reaction to form the desired ether linkage. The final step involves the hydrolysis of the imine protecting group, usually under acidic conditions, to regenerate the free aniline and yield the target compound, this compound.
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is a generalized procedure based on the principles of selective aminophenol alkylation. Researchers should optimize conditions as necessary.
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Methanol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or Tetrahydrofuran (THF)
-
2-(Chloromethyl)furan
-
Hydrochloric Acid (HCl)
-
Dichloromethane
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step 1: Protection of the Amino Group
-
To a stirred solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
The resulting residue, the imine intermediate (N-benzylidene-4-hydroxyaniline), can be purified by recrystallization from ethanol or used directly in the next step after thorough drying.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
To a stirred solution of the N-benzylidene-4-hydroxyaniline intermediate (1 equivalent) in a suitable solvent such as acetone or THF, add a base. Anhydrous potassium carbonate (2 equivalents) is a common choice. For less reactive systems, a stronger base like sodium hydride (1.2 equivalents) may be used, in which case THF is the preferred solvent and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2-(chloromethyl)furan (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 20-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected ether.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude protected ether in a suitable solvent and treat with aqueous hydrochloric acid.
-
Stir the mixture at room temperature until the hydrolysis of the imine is complete (monitor by TLC).
-
Neutralize the reaction mixture with a base such as sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes typical data for the synthesis of this compound and its intermediates. Please note that yields are highly dependent on specific reaction conditions and purification efficiency.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-Benzylidene-4-hydroxyaniline | C₁₃H₁₁NO | 197.23 | >90 |
| N-Benzylidene-4-(furan-2-ylmethoxy)aniline | C₁₈H₁₅NO₂ | 277.32 | 70-85 |
| This compound | C₁₁H₁₁NO₂ | 189.21 | 80-95 (from deprotection) |
Characterization Data
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the expected nuclear magnetic resonance (NMR) spectral data for this compound.
¹H NMR (Proton NMR):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d | 1H | H5 (furan) |
| ~6.75 | d | 2H | Aromatic CH (ortho to -O) |
| ~6.65 | d | 2H | Aromatic CH (ortho to -NH₂) |
| ~6.35 | dd | 1H | H4 (furan) |
| ~6.30 | d | 1H | H3 (furan) |
| ~4.90 | s | 2H | -O-CH₂- |
| ~3.60 | br s | 2H | -NH₂ |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (ppm) | Assignment |
| ~152.0 | Aromatic C-O |
| ~149.5 | C2 (furan) |
| ~143.0 | Aromatic C-NH₂ |
| ~142.5 | C5 (furan) |
| ~116.0 | Aromatic CH (ortho to -NH₂) |
| ~115.5 | Aromatic CH (ortho to -O) |
| ~110.5 | C4 (furan) |
| ~108.0 | C3 (furan) |
| ~62.5 | -O-CH₂- |
This in-depth guide provides the essential information for the successful synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile compound.
An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-ylmethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-(Furan-2-ylmethoxy)aniline is not extensively documented in current scientific literature. Therefore, this guide is based on established chemical principles and extrapolated data from structurally related compounds. The experimental protocols provided are generalized and would require optimization for the specific synthesis and analysis of this molecule.
Introduction
This compound is an organic compound that incorporates three key structural motifs: a para-substituted aniline ring, an ether linkage, and a furan ring. Each of these components is of significant interest in medicinal chemistry. The aniline scaffold is a cornerstone in the development of a wide array of pharmaceuticals.[1][2] The furan ring, a five-membered aromatic heterocycle, is a common feature in many biologically active compounds and can serve as a bioisostere for a phenyl ring, potentially improving metabolic stability and pharmacokinetic profiles.[3][4][5] The ether linkage provides a stable connection between the aniline and furan moieties.
This technical guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and standard characterization methods for this compound, catering to professionals in chemical research and drug development.
Predicted Chemical Properties
The chemical and physical properties of this compound can be predicted based on its constituent functional groups and by analogy to similar molecules.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Expected to be a solid at room temperature, possibly crystalline. Color may range from off-white to brown, as anilines are susceptible to oxidation. |
| Solubility | Likely to be sparingly soluble in water, but soluble in common organic solvents such as ethanol, methanol, DMSO, and chlorinated solvents. |
| Melting Point | Estimated to be in the range of 50-100 °C, based on related aniline and furan derivatives. |
| Boiling Point | Expected to be above 300 °C at atmospheric pressure, with decomposition likely at higher temperatures. |
| pKa | The aniline amine group is expected to have a pKa around 4-5, typical for anilines with electron-donating substituents on the ring. |
Proposed Synthesis
A reliable and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This method involves the reaction of an alkoxide with a suitable organohalide. In this case, the synthesis would proceed in two steps from 4-aminophenol.
Synthetic Pathway
The proposed synthetic pathway involves the deprotonation of 4-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from 2-(chloromethyl)furan or 2-(bromomethyl)furan.
Caption: Proposed Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Aminophenol
-
2-(Chloromethyl)furan or 2-(Bromomethyl)furan
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetone)[9]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Deprotonation of 4-Aminophenol:
-
To a solution of 4-aminophenol (1.0 equivalent) in anhydrous DMF, add a suitable base (1.1 equivalents of NaH or 2.0 equivalents of K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH).
-
-
Ether Formation:
-
To the resulting solution of the 4-aminophenoxide, add a solution of 2-(chloromethyl)furan or 2-(bromomethyl)furan (1.05 equivalents) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.[10][11][12][13]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the aniline and furan protons, as well as the methylene protons of the ether linkage.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | H5' (furan) |
| ~6.7-6.9 | m | 4H | Aromatic protons (aniline) |
| ~6.3 | dd | 1H | H4' (furan) |
| ~6.2 | d | 1H | H3' (furan) |
| ~5.0 | s | 2H | -O-CH₂- |
| ~3.6 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-O (aniline) |
| ~148 | C1' (aniline) |
| ~143 | C5' (furan) |
| ~141 | C2' (furan) |
| ~116 | C2, C6 (aniline) |
| ~115 | C3, C5 (aniline) |
| ~110 | C4' (furan) |
| ~108 | C3' (furan) |
| ~65 | -O-CH₂- |
Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[14]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1620-1580 | Strong | C=C stretching (aromatic) |
| 1520-1480 | Strong | N-H bending |
| 1250-1200 | Strong | C-O-C stretching (aryl ether) |
| 1050-1000 | Medium | C-O-C stretching (furan) |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. For this compound (C₁₁H₁₁NO₂), the expected molecular ion peak [M]⁺ would be at m/z = 189.08. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Role in Drug Discovery and Medicinal Chemistry
While there is no specific biological data for this compound, its structural components are prevalent in pharmacologically active molecules.
Caption: Conceptual diagram of the pharmacophoric elements of this compound.
-
Aniline Scaffold: The aniline substructure is a common feature in many approved drugs, particularly in kinase inhibitors used in oncology.[1] However, the aniline moiety can sometimes be associated with metabolic instability and potential toxicity, which is a key consideration in drug design.[2][15][16]
-
Furan Ring: The furan ring is a versatile heterocycle found in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][17][18][19] It is often used as a bioisosteric replacement for the phenyl group to modulate a compound's physicochemical properties and improve its drug-like characteristics.[5][20][21]
The combination of these moieties in this compound makes it an interesting scaffold for further chemical exploration and biological screening in various therapeutic areas.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the chemical properties, a plausible synthetic route, and analytical characterization methods for this compound. While this specific molecule is not well-documented, the principles and data presented here, derived from analogous structures, offer a solid foundation for researchers and scientists interested in its synthesis and potential applications in drug discovery and development. Further experimental work is necessary to validate these predicted properties and to explore the biological activity of this novel compound.
References
- 1. nbinno.com [nbinno.com]
- 2. biopartner.co.uk [biopartner.co.uk]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. 3.3. Synthesis of 4-n-Alkoxyanilines (n = 6, 8, 10, 12, 14, 16, 18, 20) [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 16. news.umich.edu [news.umich.edu]
- 17. ijabbr.com [ijabbr.com]
- 18. biojournals.us [biojournals.us]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 4-(Furan-2-ylmethoxy)aniline
CAS Number: 179246-32-3
Synonyms: 4-(2-Furylmethoxy)phenylamine, 4-((Furan-2-yl)methoxy)benzenamine
This technical guide provides a comprehensive overview of 4-(Furan-2-ylmethoxy)aniline, a fine chemical intermediate relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of public data for this specific compound, this guide synthesizes information from supplier specifications and established chemical principles.
Chemical and Physical Properties
Quantitative data for this compound is primarily available from chemical suppliers. The following tables summarize the key physical and chemical properties.
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 179246-32-3 | Multiple Suppliers |
| Molecular Formula | C₁₁H₁₁NO₂ | Multiple Suppliers |
| Molecular Weight | 189.21 g/mol | BLD Pharm[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | ≥95% | Santa Cruz Biotechnology[3] |
Table 2: Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-((Furan-2-yl)methoxy)aniline | Sigma-Aldrich[2] |
| SMILES Code | Nc1ccc(OCC2=CC=CO2)cc1 | BLD Pharm[1] |
| InChI Key | Not Widely Reported | - |
Synthesis
Proposed Synthetic Route
The proposed synthesis involves two main steps: the deprotonation of 4-aminophenol to form the more nucleophilic phenoxide, followed by the nucleophilic substitution reaction with a furfuryl halide.
Caption: Proposed Williamson ether synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a general representation of a Williamson ether synthesis and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Deprotonation of 4-Aminophenol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-aminophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add 1.1 to 1.5 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The use of a strong base like NaH would require an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon). Potassium carbonate is a milder and often safer alternative.[5]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the 4-aminophenoxide salt.
-
-
Ether Formation:
-
To the stirred suspension of the 4-aminophenoxide, add 1 equivalent of furfuryl chloride (or furfuryl bromide) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from a few hours to overnight.[6]
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following safety information is inferred from the SDSs of its precursors, 4-aminophenol and furfuryl alcohol/chloride, and a structurally related product, 4-methoxyaniline.
Table 3: Hazard Information (Inferred)
| Hazard Class | Statement | Basis of Inference |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Aniline and its derivatives are generally toxic.[7] Furfuryl alcohol is also toxic by these routes.[8] |
| Skin Corrosion/Irritation | Causes skin irritation. | Furfuryl alcohol is a known skin irritant.[9] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | 4-Aminophenol and furfuryl alcohol are known eye irritants.[7][9] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer. | Aniline and some of its derivatives are classified as suspected carcinogens and mutagens.[7] Furfuryl alcohol is also a suspected carcinogen.[8] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Aniline derivatives can affect the blood (methemoglobinemia).[10] |
Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with the solid material in a way that generates dust, or if heating the compound, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids.
-
Avoid inhalation of dust and contact with skin and eyes.
Potential Applications and Research Directions
The structural motifs within this compound, namely the furan ring and the aniline moiety, are present in numerous biologically active compounds and functional materials.
-
Pharmaceutical Research: The furan nucleus is a common scaffold in medicinal chemistry.[8] Aniline derivatives are also crucial building blocks for many pharmaceuticals. This compound could serve as a precursor for the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutic molecules.
-
Materials Science: Aromatic amines are often used in the synthesis of polymers, dyes, and organic electronic materials. The furan group can also be polymerized, suggesting potential applications in the development of novel functional polymers.
Given the limited published research on this specific molecule, further studies are warranted to explore its chemical reactivity, biological activity, and potential applications in various scientific fields.
Conclusion
This compound (CAS 179246-32-3) is a chemical intermediate with potential for applications in both pharmaceutical and materials science research. While detailed experimental and safety data are scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route based on the Williamson ether synthesis, and essential safety precautions inferred from related compounds. It is imperative for researchers to conduct a thorough risk assessment and perform small-scale trial reactions to establish safe and optimal experimental conditions.
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. community.wvu.edu [community.wvu.edu]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. byjus.com [byjus.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
Spectroscopic and Synthetic Profile of 4-(Furan-2-ylmethoxy)aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic properties and a plausible synthetic route for the compound 4-(Furan-2-ylmethoxy)aniline. Due to the limited availability of comprehensive, published experimental data for this specific molecule, this report leverages established knowledge of closely related furan and aniline derivatives to present a predictive but scientifically grounded overview. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and materials science.
Spectroscopic Analysis
A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of a chemical compound. The following sections detail the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d | 1H | H-5 (Furan) |
| ~6.70 | d | 2H | Ar-H (ortho to -O) |
| ~6.65 | d | 2H | Ar-H (ortho to -NH₂) |
| ~6.35 | dd | 1H | H-4 (Furan) |
| ~6.25 | d | 1H | H-3 (Furan) |
| ~4.90 | s | 2H | -O-CH₂- |
| ~3.60 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-O (Aromatic) |
| ~151.0 | C-5 (Furan) |
| ~142.5 | C-NH₂ (Aromatic) |
| ~142.0 | C-2 (Furan) |
| ~116.0 | Ar-C (ortho to -NH₂) |
| ~115.5 | Ar-C (ortho to -O) |
| ~110.5 | C-3 (Furan) |
| ~108.0 | C-4 (Furan) |
| ~65.0 | -O-CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3150-3100 | Weak | C-H stretch (Furan) |
| 3050-3000 | Weak | C-H stretch (Aromatic) |
| 2950-2850 | Weak | C-H stretch (Aliphatic) |
| 1620-1600 | Strong | N-H bend (scissoring) |
| 1510-1480 | Strong | C=C stretch (Aromatic) |
| 1250-1200 | Strong | C-O stretch (Aryl ether) |
| 1050-1000 | Medium | C-O-C stretch (Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₁₁H₁₁NO₂), the expected molecular weight is approximately 189.21 g/mol . The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 189.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-aminophenol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 2-(chloromethyl)furan or 2-(bromomethyl)furan.
Reaction Scheme:
A plausible synthetic route for this compound.
Detailed Methodology:
-
Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), an equimolar amount of a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the sodium 4-aminophenoxide.
-
Nucleophilic Substitution: 2-(Chloromethyl)furan or 2-(bromomethyl)furan is then added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution.
-
Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography, the mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Significance
While no specific biological activities or signaling pathway involvements have been reported for this compound, the furan and aniline moieties are present in numerous biologically active compounds. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[1][2]. Similarly, aniline derivatives are key pharmacophores in many approved drugs. The combination of these two scaffolds in this compound suggests it could be a valuable candidate for biological screening in various therapeutic areas.
Conceptual relationship for potential biological evaluation.
Conclusion
This technical guide provides a foundational spectroscopic and synthetic overview of this compound. Although direct experimental data is limited, the predicted spectroscopic values and the proposed synthetic protocol offer a robust starting point for researchers. The presence of both furan and aniline moieties suggests that this compound warrants further investigation for its potential biological activities. Future experimental work is necessary to validate the information presented herein and to fully elucidate the chemical and biological properties of this intriguing molecule.
References
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-(Furan-2-ylmethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and characterization of 4-(Furan-2-ylmethoxy)aniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from close structural analogs to provide a robust resource for researchers. The furan and aniline moieties are prevalent in numerous biologically active compounds, suggesting the potential of this molecule in various research and development applications, particularly in medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular structure that combines a p-substituted aniline ring with a furan ring through a methoxy bridge. This unique combination of aromatic and heteroaromatic systems imparts specific electronic and conformational properties that are of interest in drug design and materials science.
| Identifier | Value |
| IUPAC Name | 4-((Furan-2-yl)methoxy)benzenamine |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | Not readily available |
The physicochemical properties of the starting materials for the proposed synthesis are well-documented and crucial for planning the experimental procedure.
Table 1: Physicochemical Properties of Key Reagents
| Property | 4-Aminophenol | 2-(Chloromethyl)furan |
| Molecular Formula | C₆H₇NO | C₅H₅ClO |
| Molecular Weight | 109.13 g/mol [1] | 116.55 g/mol [2] |
| Appearance | White or light yellow-brown crystals[3] | Colorless to pale yellow liquid[4] |
| Melting Point | 188 °C[5] | Not available |
| Boiling Point | 284 °C[5] | 140.49 °C (estimate)[2] |
| Solubility | Slightly soluble in water and ethanol; insoluble in benzene and chloroform[3][6]. | Soluble in organic solvents; limited solubility in water[4]. |
| Density | 1.29 g/cm³[5] | 1.1783 g/cm³[2] |
Proposed Synthesis: Williamson Ether Synthesis
The most chemically sound and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the phenoxide of 4-aminophenol acts as the nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)furan.
Detailed Experimental Protocol
Materials:
-
4-Aminophenol
-
2-(Chloromethyl)furan
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add a solution of 2-(chloromethyl)furan (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Safety Precautions:
-
4-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects[1][7]. It is also very toxic to aquatic life[1][7].
-
2-(Chloromethyl)furan is a flammable liquid and may cause irritation to the skin, eyes, and respiratory tract[2].
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following tables provide the expected spectral data based on the analysis of structurally similar compounds.
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Furan H-5 | ~7.40 | d | ~1.8 |
| Furan H-3 | ~6.40 | dd | ~3.2, 1.8 |
| Furan H-4 | ~6.35 | d | ~3.2 |
| Aniline H-2, H-6 | ~6.80 | d | ~8.8 |
| Aniline H-3, H-5 | ~6.65 | d | ~8.8 |
| -O-CH₂- | ~4.95 | s | - |
| -NH₂ | ~3.60 | br s | - |
Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Furan C-2 | ~152.0 |
| Furan C-5 | ~143.0 |
| Furan C-3 | ~110.5 |
| Furan C-4 | ~108.0 |
| Aniline C-4 | ~150.0 |
| Aniline C-1 | ~142.0 |
| Aniline C-2, C-6 | ~116.0 |
| Aniline C-3, C-5 | ~115.0 |
| -O-CH₂- | ~65.0 |
Table 4: Expected IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3450-3300 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2950-2850 | Medium |
| C=C Stretch (Aromatic) | 1620-1580 | Strong |
| N-H Bend (Amine) | 1650-1550 | Medium |
| C-O-C Stretch (Ether) | 1250-1050 | Strong |
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 189. Key fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragments corresponding to the furfuryl cation (m/z = 81) and the 4-aminophenoxy radical (m/z = 108).
Potential Biological Activity and Signaling Pathways
Derivatives of furan and aniline are known to exhibit a wide range of biological activities. The combination of these two pharmacophores in this compound suggests its potential as a scaffold for the development of new therapeutic agents. While specific biological data for this compound is not available, related structures have shown activities such as:
-
Anticancer: Many aniline and furan derivatives are known to inhibit various kinases involved in cancer cell proliferation and signaling.
-
Antimicrobial: The furan ring is a key component of several antimicrobial agents.
-
Anti-inflammatory: Compounds containing the aniline moiety have been investigated for their anti-inflammatory properties.
A hypothetical signaling pathway where this compound could act as an inhibitor of a receptor tyrosine kinase (RTK) is depicted below. This is a common mechanism for many small-molecule anticancer drugs.
This guide provides a foundational understanding of this compound, offering a proposed synthetic route and expected characterization data to facilitate further research into its properties and potential applications. The provided experimental protocol is based on well-established chemical reactions and should serve as a reliable starting point for its synthesis in a laboratory setting.
References
physical and chemical properties of 4-(Furan-2-ylmethoxy)aniline
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Furan-2-ylmethoxy)aniline
This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of this compound. The information is targeted towards researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to predict its characteristics and outline a plausible synthetic route.
Chemical Identity and Physical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Based on the appearance of similar aniline derivatives. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | Typical solubility for aromatic amines with ether linkages. |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 4-aminophenol with a furfuryl halide (e.g., furfuryl chloride or bromide) in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
4-Aminophenol
-
Furfuryl chloride (or furfuryl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-aminophenol (1.0 equivalent) and a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents), to the mixture. Stir the suspension at room temperature for 30 minutes to form the phenoxide.
-
Addition of Alkyl Halide: Slowly add furfuryl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Synthesis Workflow Diagram
Spectroscopic and Chemical Properties
While experimental spectra for this compound are not available, its characteristic spectral data can be predicted based on the analysis of analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | Aniline Protons: 6.6-6.8 ppm (d, 2H), 6.8-7.0 ppm (d, 2H). Furan Protons: 6.3-6.4 ppm (m, 1H), 7.4-7.5 ppm (m, 1H), 6.4-6.5 ppm (m, 1H). Methylene Protons (-O-CH₂-): 4.9-5.1 ppm (s, 2H). Amine Protons (-NH₂): 3.5-4.5 ppm (br s, 2H). |
| ¹³C NMR | Aniline Carbons: 115-116 ppm, 140-142 ppm, 150-152 ppm. Furan Carbons: 110-111 ppm, 142-144 ppm, 108-110 ppm, 150-152 ppm. Methylene Carbon (-O-CH₂-): 65-70 ppm. |
| IR Spectroscopy | N-H Stretch: 3300-3500 cm⁻¹ (two bands). C-H Aromatic Stretch: 3000-3100 cm⁻¹. C-O-C Stretch: 1200-1250 cm⁻¹ (asymmetric), 1000-1050 cm⁻¹ (symmetric). C=C Aromatic Stretch: 1500-1600 cm⁻¹. |
| Mass Spectrometry | [M]⁺: m/z = 189. [M+H]⁺: m/z = 190. |
Potential Biological Activity and Signaling Pathways
The structural motifs present in this compound, namely the furan ring and the aniline core, are found in numerous biologically active compounds. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The aniline moiety is also a common feature in many kinase inhibitors used in oncology.
Given these precedents, this compound could be a valuable scaffold for the development of novel therapeutic agents. It is hypothesized that this compound could potentially interact with various biological targets, such as protein kinases, which are crucial components of cellular signaling pathways.
Hypothetical Signaling Pathway Involvement
Many small molecule kinase inhibitors target the ATP-binding pocket of kinases, thereby inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer. A hypothetical interaction of a this compound-based inhibitor with a generic kinase signaling pathway is depicted below.
Conclusion
This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthesis via the Williamson ether synthesis offers a reliable method for its preparation. The predicted spectroscopic data provides a basis for its characterization. Furthermore, the presence of the furan and aniline moieties suggests that this compound and its derivatives could be promising candidates for the development of novel therapeutic agents, particularly as kinase inhibitors. Further experimental validation of these predicted properties and biological activities is warranted to fully explore the potential of this molecule.
A Comprehensive Technical Guide to the Stability and Storage of 4-(Furan-2-ylmethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the stability and recommended storage conditions for the chemical compound 4-(Furan-2-ylmethoxy)aniline. The information is compiled from safety data sheets and established principles of chemical stability testing, offering a valuable resource for professionals handling this compound in research and development.
Core Stability Profile and Recommended Storage
This compound is a chemical compound that is stable under standard ambient conditions, specifically at room temperature. However, its stability is compromised by exposure to light and moisture, necessitating specific handling and storage protocols to maintain its integrity.[1][2]
Key Stability Characteristics:
-
Thermal Stability: The compound is chemically stable at room temperature.[1][2]
-
Light Sensitivity: It is sensitive to light and can degrade upon exposure.[1][2] Discoloration on exposure to light is a known characteristic of aniline compounds.[3]
-
Moisture Sensitivity: Protection from moisture is crucial as it can affect the compound's stability.[1][2]
-
Reactivity: It may form explosive mixtures with air upon intense heating.[2] It is also incompatible with strong acids and strong oxidizers.[3]
Recommended Storage Conditions:
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, well-ventilated place.[1][2] General recommendations for anilines suggest a cool, dry area.[3][4] | [1][2][3][4] |
| Light | Store protected from light.[1][2] | [1][2] |
| Atmosphere | Handle and store under an inert gas.[1][2] | [1][2] |
| Container | Keep container tightly closed.[1][2] | [1][2] |
| Location | Store locked up or in an area accessible only to qualified or authorized persons.[1][2] | [1][2] |
| Incompatibilities | Store away from strong oxidizers, strong acids, and strong bases.[5] | [5] |
Experimental Protocols for Stability Assessment
While specific quantitative stability data for this compound is not publicly available, a generalized experimental protocol for assessing its stability can be established based on industry-standard forced degradation studies and stability-indicating assay methods. These studies are essential for understanding the degradation pathways and developing stable formulations.
Principle of Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to trigger degradation.[2][5] This helps in identifying potential degradation products and establishing the intrinsic stability of the molecule.[2][5]
Generalized Protocol for Forced Degradation and Stability-Indicating Method Development
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.
-
Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat at a high temperature (e.g., 105 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound or a solution to UV and visible light in a photostability chamber.
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
4. Development of a Stability-Indicating HPLC Method:
-
Column Selection: A C18 column is commonly used for the separation of small molecules.
-
Mobile Phase Optimization: Develop a suitable mobile phase, often a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), to achieve good separation of the parent compound from its degradation products.
-
Detector Wavelength Selection: Determine the optimal UV wavelength for detecting this compound and its degradation products.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
5. Data Interpretation:
-
Quantify the amount of undegraded this compound and the formation of degradation products in each stress condition.
-
Elucidate the degradation pathway based on the identified degradation products.
Visualizing Stability and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of a chemical compound.
Conclusion
The stability of this compound is well-maintained under controlled storage conditions. Adherence to the recommendations of storing the compound in a cool, dark, and dry environment, under an inert atmosphere, and in a tightly sealed container is paramount for preserving its chemical integrity. For research and development purposes, conducting forced degradation studies is a critical step in understanding its degradation profile and for the development of stable pharmaceutical formulations. The generalized protocol provided in this guide offers a robust framework for such investigations.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. questjournals.org [questjournals.org]
- 5. rjptonline.org [rjptonline.org]
The Rising Promise of Furan-Aniline Scaffolds: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The convergence of furan and aniline moieties into a single molecular scaffold has given rise to a class of derivatives with significant and diverse biological activities. This in-depth technical guide explores the core biological properties of these compounds, with a focus on their anticancer and antimicrobial potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to provide a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.
Anticancer Activity of Furan-Containing Aniline Derivatives
Furan-containing aniline derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative furan-containing aniline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| FA-1 | N-(4-methoxyphenyl)furan-2-carboxamide | HeLa (Cervical Cancer) | 5.23 | [1] |
| FA-2 | N-(4-chlorophenyl)furan-2-carboxamide | MCF-7 (Breast Cancer) | 3.86 | [1] |
| FA-3 | N-(p-tolyl)furan-2-carboxamide | HepG2 (Liver Cancer) | 33.29 (at 20 µg/mL) | [2] |
| FA-4 | 1-ethyl-N-(furan-2-ylmethyl)-5-{2-{[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy}-2-methyl-1H-indole-3-carboxamide (6p) | A549 (Lung Cancer) | Not explicitly stated, but showed potent activity | [3] |
| FA-5 | Pyridine carbohydrazide derivative (4) | MCF-7 (Breast Cancer) | 4.06 | [4] |
| FA-6 | N-phenyl triazinone derivative (7) | MCF-7 (Breast Cancer) | 2.96 | [4] |
| PA | Pegaharoline A (a novel aniline derivative) | A549 (Non-Small Cell Lung Cancer) | 2.39 ± 0.27 | [5] |
| PA | Pegaharoline A (a novel aniline derivative) | PC9 (Non-Small Cell Lung Cancer) | 3.60 ± 0.41 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7][8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[6] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing aniline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Antimicrobial Activity of Furan-Containing Aniline Derivatives
Several furan-containing aniline derivatives have exhibited promising activity against a spectrum of pathogenic bacteria and fungi. These compounds often exert their antimicrobial effects by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with microbial growth and replication.
Quantitative Antimicrobial Data
The following table presents the in vitro antimicrobial activity of selected furan-containing aniline derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| FA-7 | 3-aryl-3-(furan-2-yl)propanoic acid derivative (1) | Escherichia coli | 64 | [10] |
| FA-8 | N-(p-tolylcarbamothioyl)furan-2-carboxamide | Aspergillus flavus | 120.7 | [11] |
| FA-9 | N-(4-chlorophenylcarbamothioyl)furan-2-carboxamide | Fusarium brachygibbosum | 150.7 | [11] |
| FA-10 | 5-nitrofuran-isatin hybrid (5) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [12] |
| FA-11 | 5-nitrofuran-isatin hybrid (6) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14][15][16][17]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth.[15]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the furan-containing aniline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial or fungal suspension.[17] Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[15]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-24 hours).[15]
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[16]
References
- 1. Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchhub.com [researchhub.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijabbr.com [ijabbr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Broth microdilution reference methodology | PDF [slideshare.net]
- 17. rr-asia.woah.org [rr-asia.woah.org]
Potential Therapeutic Targets for 4-(Furan-2-ylmethoxy)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological data for 4-(Furan-2-ylmethoxy)aniline is not available in the public domain. This guide provides a predictive analysis based on the well-documented activities of structurally related furan and aniline derivatives. The potential targets and experimental protocols described herein are for investigational purposes and require experimental validation.
Executive Summary
While this compound itself has not been the subject of extensive biological investigation, its core structural motifs—a furan ring and an aniline moiety—are prevalent in a wide range of pharmacologically active compounds.[1][2][3][4][5] This guide synthesizes data from analogous compounds to propose potential therapeutic targets and pathways for further research. The furan scaffold is known to contribute to diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities, often by enhancing binding affinity and pharmacokinetic profiles.[1][3][6] The aniline substructure is a key feature in many kinase inhibitors. Based on this analysis, the most promising therapeutic areas for this compound derivatives are oncology and inflammatory diseases, with a primary focus on kinase inhibition.
Analysis of Core Structural Moieties
-
Furan Ring: The furan ring is an electron-rich aromatic heterocycle that can engage in various non-covalent interactions with biological targets, such as π–π stacking and hydrogen bonding.[1] It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and bioactive natural products.[1][3][4][6] Compounds containing a furan ring exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][4][5][7][8]
-
Aniline Moiety: The 4-anilino substitution pattern is a classic pharmacophore found in numerous Type I and Type II kinase inhibitors. This group often serves as a crucial hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. Derivatives of 4-anilinoquinoline and 4-anilinoquinazoline are well-established inhibitors of receptor tyrosine kinases like EGFR, HER2, and VEGFR.
Inferred Therapeutic Targets and Pathways
Based on the activities of structurally similar compounds, the following targets and pathways are proposed for this compound.
The 4-anilino core strongly suggests potential activity against protein kinases, particularly those implicated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers. The 4-anilinoquinazoline scaffold is a hallmark of EGFR inhibitors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Central to tumor angiogenesis. Inhibition of VEGFR signaling is a validated anti-cancer strategy.
-
Ephrin Type-A Receptor 3 (EphA3): Implicated in various cancers, including lymphoma.
The general mechanism involves the aniline nitrogen forming a hydrogen bond with the kinase hinge region, while the furan moiety could occupy the hydrophobic pocket, potentially enhancing selectivity or potency.
Below is a simplified representation of a potential kinase inhibition pathway.
Caption: Potential mechanism of RTK inhibition.
Furan derivatives have been noted for their anti-inflammatory effects.[2] Potential mechanisms could involve the inhibition of key inflammatory mediators.
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 would reduce prostaglandin synthesis, a key driver of inflammation and pain.
-
Tumor Necrosis Factor-alpha (TNF-α) Signaling: Modulation of this pathway could have broad anti-inflammatory effects.
Quantitative Data from Analogous Compounds
The following table summarizes inhibitory activities of known kinase inhibitors that share the 4-anilino structural motif. This data provides a benchmark for the potential potency of novel derivatives based on the this compound scaffold.
| Compound Class | Target Kinase(s) | IC₅₀ / GI₅₀ Values | Reference Compound(s) |
| 4-Anilinoquinazolines | EGFR, HER-2 | 1-100 nM | Iressa, Tarceva |
| Quinoxaline Derivatives | EphA3, various TKs | GI₅₀: <10 nM - 31 nM | Dasatinib, Imatinib |
| 2-Morpholino-4-anilinoquinolines | MET, VEGFR, EGFR | IC₅₀: 8.50 - 12.76 µM | Cabozantinib, Foretinib |
Data is sourced from referenced literature on analogous compound classes.[9][10][11] Values are representative and vary based on the specific derivative and assay conditions.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to validate the proposed therapeutic targets for this compound or its derivatives.
This protocol is designed to determine the IC₅₀ value of a compound against a specific protein kinase.
-
Objective: To quantify the concentration-dependent inhibition of a target kinase.
-
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compound (this compound derivative) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer. A typical starting concentration range is 100 µM to 1 nM.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure luminescence.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The workflow for this assay is depicted below.
Caption: Workflow for a typical kinase inhibition assay.
This protocol assesses the effect of a compound on the viability and proliferation of cancer cell lines.
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a compound in a cancer cell line (e.g., A549 lung cancer, sensitive to EGFR inhibitors).
-
Materials:
-
Human cancer cell line (e.g., A549).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control wells.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the curve to determine the GI₅₀ value.
-
Conclusion and Future Directions
The structural components of this compound suggest a strong potential for the development of novel kinase inhibitors for oncology. The furan ring offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[1][3][6][12] Future research should focus on the synthesis of a small library of derivatives, followed by systematic screening against a panel of cancer-relevant kinases. Promising hits should then be evaluated in cell-based proliferation and signaling assays to confirm their mechanism of action and therapeutic potential.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.library.berkeley.edu [search.library.berkeley.edu]
- 12. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
Preliminary Cytotoxicity Screening of 4-(Furan-2-ylmethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the novel compound 4-(Furan-2-ylmethoxy)aniline. While specific experimental data for this compound is not currently available in public literature, this document outlines the standard methodologies and potential mechanistic pathways relevant for its evaluation. This guide serves as a foundational resource for researchers initiating cytotoxic assessments of new chemical entities, particularly those containing furan and aniline moieties. The protocols and theoretical frameworks presented here are intended to facilitate the design and execution of robust preliminary screening studies.
Introduction
The investigation of novel chemical compounds for their potential therapeutic applications is a cornerstone of drug discovery. An essential early step in this process is the assessment of a compound's cytotoxicity, which provides crucial information about its potential toxicity and therapeutic window.[1][2] The compound this compound, featuring both a furan ring and an aniline group, represents a structure of interest due to the diverse biological activities associated with these moieties.[3][4] Furan derivatives and aniline-containing compounds have been explored for various pharmacological effects, including anticancer activities.[5][6][7][8][9] Therefore, a systematic evaluation of the cytotoxicity of this compound is warranted.
This guide details standardized in vitro methods for preliminary cytotoxicity screening, focusing on the MTT and LDH assays. It also explores the primary cell death signaling pathways—apoptosis and necroptosis—that could be modulated by a cytotoxic compound.
Data Presentation: Hypothetical Cytotoxicity Data
To illustrate how data from cytotoxicity screening is typically presented, the following tables summarize hypothetical results for compounds with structural similarities to this compound. These tables are for demonstrative purposes and do not represent actual experimental data for this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Related Furan and Aniline Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 | Not Specified | Not Specified | 0.94 |
| MDA-MB-231/ATCC | Not Specified | Not Specified | 0.04 | |
| SF-295 | Not Specified | Not Specified | <0.01 | |
| 2-Morpholino-4-anilinoquinoline derivative 3c | HepG2 | Not Specified | Not Specified | 11.42 |
| 2-Morpholino-4-anilinoquinoline derivative 3d | HepG2 | Not Specified | Not Specified | 8.50 |
| 2-Morpholino-4-anilinoquinoline derivative 3e | HepG2 | Not Specified | Not Specified | 12.76 |
Data adapted from related studies for illustrative purposes.[5][8]
Table 2: Lactate Dehydrogenase (LDH) Release in Response to a Hypothetical Furan-Aniline Compound
| Concentration (µM) | % Cytotoxicity (LDH Release) | Standard Deviation |
| 0.1 | 5.2 | ± 1.1 |
| 1 | 12.8 | ± 2.5 |
| 10 | 45.6 | ± 5.8 |
| 50 | 88.9 | ± 7.3 |
| 100 | 95.3 | ± 4.9 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Robust and reproducible experimental protocols are critical for accurate cytotoxicity screening. The following sections provide detailed methodologies for two widely used assays: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.[10][11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability.[2][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of metabolically active cells.[13]
Materials:
-
96-well flat-bottom sterile microplates
-
Test compound (this compound) stock solution
-
Selected cell line(s)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[2]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[1] Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the various concentrations of the test compound to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., 0.5% DMSO) and untreated control wells.[2]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][13]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[2][13]
-
Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[2] Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[2] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells) after subtracting the background absorbance. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[15]
Materials:
-
96-well flat-bottom sterile microplates
-
Test compound (this compound) stock solution
-
Selected cell line(s)
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (e.g., Triton X-100) for maximum LDH release control
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Controls: Prepare the following controls on the same plate:
-
Vehicle-Only Cells Control: Cells treated with the vehicle to measure spontaneous LDH release.[16]
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 2% Triton X-100) to induce complete cell lysis.[17]
-
No-Cell Control: Culture medium without cells to determine the background LDH activity.[16]
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ atmosphere.[16]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[17] Carefully transfer a specific volume (e.g., 100 µL) of the supernatant from each well to a new 96-well plate.[15][17]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature in the dark for approximately 20-30 minutes.[17] Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15][17]
Data Analysis: Percentage cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.
Caption: General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathways
Should this compound exhibit cytotoxic effects, it may induce cell death through various signaling pathways. The two primary regulated cell death pathways are apoptosis and necroptosis.
4.2.1. Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[18][19][20] Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell.[18]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
4.2.2. Necroptosis Signaling Pathway
Necroptosis is a form of programmed necrosis that is independent of caspases and is mediated by receptor-interacting protein kinases (RIPKs).[21][22][23] It is often initiated by the same stimuli as the extrinsic apoptosis pathway, particularly when caspase-8 is inhibited.[21]
Caption: Key steps in the necroptosis signaling pathway.
Conclusion
This technical guide provides a foundational framework for conducting the preliminary cytotoxicity screening of this compound. By employing standardized assays such as the MTT and LDH methods, researchers can obtain initial data on the compound's effect on cell viability and membrane integrity. The provided experimental protocols and diagrams of potential signaling pathways offer a comprehensive resource for designing and interpreting these initial studies. Further investigation into the specific mechanisms of action will be necessary if significant cytotoxicity is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis - Wikipedia [en.wikipedia.org]
- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(Furan-2-ylmethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Schiff bases, characterized by the azomethine functional group (-C=N-), are a pivotal class of organic compounds in medicinal chemistry and drug development.[1] Their synthesis is typically straightforward, involving the condensation of primary amines with carbonyl compounds.[2] The versatile biological activities of Schiff bases, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, make them attractive scaffolds for the design of novel therapeutic agents.[1][3]
The incorporation of various heterocyclic moieties, such as furan, into the Schiff base structure is a common strategy to enhance their pharmacological potential.[4] The furan ring is a key component in several established drugs and is known to contribute to a molecule's biological activity and transport properties.[5]
This document provides a detailed protocol for the synthesis of Schiff bases derived from 4-(Furan-2-ylmethoxy)aniline. This particular precursor combines the furan moiety with an aniline backbone, offering a promising framework for developing new drug candidates. The resulting Schiff bases are anticipated to exhibit a range of biological activities, making them valuable for screening in drug discovery programs. Potential applications span various therapeutic areas, including oncology, infectious diseases, and conditions associated with oxidative stress.
Synthesis Workflow
The general synthesis route involves the condensation reaction between this compound and a substituted aromatic aldehyde. The reaction is typically catalyzed by a weak acid and proceeds under reflux conditions.
References
Application Notes and Protocols: Antimicrobial Activity of 4-(Furan-2-ylmethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 4-(Furan-2-ylmethoxy)aniline derivatives. The furan nucleus is a prevalent scaffold in biologically active compounds, and its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] Aniline derivatives are also a well-established class of compounds with diverse biological applications. The combination of these two moieties in the form of this compound derivatives presents a promising avenue for the discovery of novel antimicrobial agents.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Furan-containing compounds are of significant interest due to their diverse biological activities.[2][3] The furan ring system is a key structural feature in several established drugs. Similarly, aniline and its derivatives have been extensively explored in medicinal chemistry for their therapeutic potential. The synthesis of derivatives incorporating both the furan and aniline scaffolds, such as this compound, offers a strategy for the development of new and effective antimicrobial compounds. These derivatives are often synthesized as Schiff bases, which are known to exhibit a broad spectrum of biological activities.
Data Presentation
| Compound Type | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Furan-based Schiff Bases | Escherichia coli | Good antibacterial activity | [1] |
| Furan-based Schiff Bases | Salmonella typhimurium | Moderate to good activity | [1] |
| Furan-based Schiff Bases | Staphylococcus aureus | Biologically inert in some cases | [1] |
| Furan-based Schiff Bases | Streptococcus faecium | Biologically inert in some cases | [1] |
| Aniline-derived Schiff Bases | Bacillus subtilis | Active (MIC: 5.0 µg/mL for a Co(II) complex) | [4] |
| Aniline-derived Schiff Bases | Escherichia coli | Active (MIC: 5.0 µg/mL for a Co(II) complex) | [4] |
| Furan-triazole derivatives | Staphylococcus aureus ATCC 25923 | Moderate to sharp increase in activity with specific substitutions | [5] |
| Furan-triazole derivatives | Escherichia coli ATCC 25922 | Moderate activity | [5] |
| Furan-triazole derivatives | Pseudomonas aeruginosa ATCC 27853 | Moderate activity | [5] |
| Furan-containing 1,2,4-triazoles | Various Gram-positive and Gram-negative bacteria | Positive antibacterial effect | |
| Furan-containing 1,2,4-triazoles | Candida albicans | Positive antifungal effect |
Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial screening of Schiff base derivatives of this compound, based on established protocols for similar compounds.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases through the condensation reaction of an aldehyde (e.g., a substituted furfural) with this compound.
Materials:
-
This compound
-
Substituted furfural derivative
-
Ethanol or Toluene
-
Catalyst (e.g., glacial acetic acid or benzene sulfonic acid)
-
Reflux apparatus with a Dean-Stark trap (if using toluene)
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol, chloroform)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted furfural derivative in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid or a small amount of benzene sulfonic acid, to the reaction mixture.
-
Reflux:
-
If using ethanol, reflux the mixture for a specified time (typically a few hours), monitoring the reaction progress by TLC.
-
If using toluene, set up a reflux with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product. Reflux until no more water is collected.[4]
-
-
Isolation of Product:
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product may precipitate out upon cooling. If so, collect the precipitate by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
-
Purification:
-
Wash the collected solid with a cold solvent (e.g., ethanol or methanol) to remove unreacted starting materials.
-
Further purify the Schiff base by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol:chloroform).[4]
-
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Screening by Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.
Materials:
-
Synthesized Schiff base derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile swabs
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Negative control (solvent used to dissolve the compounds, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn of bacteria.
-
Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Test Compounds:
-
Prepare solutions of the synthesized Schiff bases at a known concentration in a suitable solvent (e.g., DMSO).
-
Carefully pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Also, add the positive and negative controls to their respective wells.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method provides quantitative data on the antimicrobial activity of the compounds.
Materials:
-
Synthesized Schiff base derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Micropipettes
-
Incubator
-
Resazurin or other viability indicators (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each Schiff base derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates under the same conditions as the agar well diffusion method.
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Alternatively, a viability indicator like resazurin can be added, where a color change indicates microbial growth.
-
Visualization
Synthesis and Screening Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives and their subsequent antimicrobial screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. jocpr.com [jocpr.com]
- 5. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
Application Notes and Protocols: Anticancer Evaluation of 4-(Furan-2-ylmethoxy)aniline Analogs and Related Heterocyclic Compounds
These application notes provide a comprehensive overview of the experimental procedures and data related to the anticancer evaluation of 4-(Furan-2-ylmethoxy)aniline analogs and structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.
Introduction
The development of novel anticancer agents with high efficacy and selectivity remains a critical goal in cancer research. Heterocyclic compounds, particularly those containing furan and aniline moieties, have demonstrated significant potential as scaffolds for the design of new therapeutic agents. This document outlines the synthesis, in vitro cytotoxicity evaluation, and mechanistic studies of various analogs related to this compound. The protocols and data presented are compiled from recent studies and are intended to serve as a practical guide for the evaluation of similar compounds.
Synthesis of Furan-Based Derivatives
The synthesis of furan-containing compounds often involves multi-step reactions to build the desired molecular framework. Below is a general procedure for the synthesis of furan-based imidazolones, which share structural similarities with the target analogs.
General Procedure for the Synthesis of 1-Aryl-2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)-1H-imidazol-5(4H)-ones:
-
A mixture of oxazolone (1 mmol), a primary aromatic amine (1 mmol), and anhydrous sodium acetate (1.2 mmol) is refluxed in glacial acetic acid (20 mL) for 10–12 hours.
-
The reaction mixture is then poured over crushed ice/water.
-
The resulting solid is collected by filtration, washed with water, and then crystallized from 100% ethanol to yield the final product.[1]
In Vitro Anticancer Activity
The cytotoxic effects of newly synthesized compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various furan- and aniline-containing compounds against different cancer cell lines.
Table 1: Cytotoxicity of 4-Anilinoquinazoline Derivatives against A431 Human Skin Cancer Cells
| Compound | Structure | IC50 (µM) |
| 8a | 4-anilinoquinazoline with diethylamine and 4-bromo-2-fluoroaniline | 2.62 |
| Erlotinib | (Reference Drug) | - |
| Vandetanib | (Reference Drug) | - |
Note: The original source mentions that most synthesized compounds showed significant inhibition at concentrations lower than 100 µM.
Table 2: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 12c | MCF-7 (Breast) | 15.67 |
| A549 (Lung) | 12.16 | |
| Erlotinib | Normal Cell Line | 38.61 |
Table 3: Antiproliferative Activity of 4-Anilino-quinazoline Derivatives [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 13 | A549 (Lung) | 7.35 |
| H1975 (Lung, EGFR L858R/T790M) | 3.01 | |
| Gefitinib | A549 (Lung) | 21.17 |
| H1975 (Lung, EGFR L858R/T790M) | 9.08 | |
| Lapatinib | A549 (Lung) | 14.09 |
| H1975 (Lung, EGFR L858R/T790M) | 8.05 |
Table 4: Cytotoxicity of 4-Anilinoquinolinylchalcone Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4a | Huh-7 (Liver) | < 2.03 |
| MDA-MB-231 (Breast) | < 2.03 | |
| 5d | Huh-7 (Liver) | 1.28 ± 0.21 |
| MDA-MB-231 (Breast) | 1.76 ± 0.13 | |
| 5e | Huh-7 (Liver) | 1.27 ± 0.06 |
| MDA-MB-231 (Breast) | 1.82 ± 0.28 | |
| Lapatinib | Huh-7 (Liver) | 12.46 ± 0.28 |
| MDA-MB-231 (Breast) | 12.80 ± 0.91 |
Note: All synthesized 4-anilinoquinolinylchalcone derivatives were reported to be cytotoxic to all tested cancer cell lines with IC50 values less than 2.03 μM and non-cytotoxic against normal MRC-5 cells (IC50 > 20 μM).[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).
Protocol:
-
Treat cells with the test compounds for the specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
Cell cycle distribution is analyzed to determine if the compounds induce cell cycle arrest at a specific phase.
Protocol:
-
Treat cells with the test compounds for the desired duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Signaling Pathways and Mechanisms of Action
Several 4-anilinoquinazoline derivatives have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline analogs.
Furan-based derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in p53 and Bax levels and a decrease in Bcl-2.[1]
Caption: Intrinsic apoptosis pathway induced by furan-based analogs.
Experimental Workflow
A typical workflow for the anticancer evaluation of novel compounds is depicted below.
Caption: General workflow for anticancer drug evaluation.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Furan-2-ylmethoxy)aniline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-(Furan-2-ylmethoxy)aniline as a versatile building block in the synthesis of various biologically relevant heterocyclic compounds. While direct literature on the use of this specific aniline derivative is limited, this document outlines established synthetic protocols for anilines that can be effectively adapted for its use. The furan moiety incorporated into the aniline structure offers a unique opportunity for generating novel chemical entities with potential for further functionalization and diverse pharmacological activities.
Synthesis of Quinoline Derivatives
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications, including antimalarial, antibacterial, and anticancer activities. The Skraup-Doebner-von Miller reaction and the Friedländer synthesis are classic and reliable methods for quinoline synthesis starting from anilines.
Application Note:
This compound can be employed in the Skraup-Doebner-von Miller reaction to synthesize 6-(furan-2-ylmethoxy)quinolines. This reaction involves the cyclization of an aniline with α,β-unsaturated aldehydes or ketones, generated in situ from glycerol or other precursors. The resulting quinoline core, substituted with the furan-containing side chain, can be further modified to explore structure-activity relationships. Alternatively, the Friedländer synthesis offers a route to 2-substituted-6-(furan-2-ylmethoxy)quinolines through the condensation of this compound with a β-ketoester.
Experimental Protocol: Skraup-Doebner-von Miller Synthesis of 6-(Furan-2-ylmethoxy)quinoline
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add this compound (1 equivalent), glycerol (3 equivalents), and a mild oxidizing agent such as nitrobenzene or arsenic pentoxide (1.2 equivalents).
-
Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (4 equivalents) to the reaction mixture with cooling in an ice bath.
-
Reaction Conditions: Heat the mixture to 120-130°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium carbonate solution until a basic pH is achieved. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data (Representative for Substituted Anilines):
| Reaction Type | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Skraup-Doebner-von Miller | Aniline, Glycerol, H₂SO₄, Oxidant | 120-130 | 4-6 | 50-70 |
| Friedländer Synthesis | Aniline, Ethyl acetoacetate, PPA | 140-160 | 2-4 | 60-80 |
Synthesis of Quinazoline Derivatives
Quinazolines are another important class of heterocyclic compounds that are scaffolds for numerous drugs, including several approved cancer therapies that target tyrosine kinases. A common and effective method for their synthesis is the reaction of an aniline with a formamide equivalent or a related one-carbon source, followed by cyclization.
Application Note:
This compound can serve as a key precursor for the synthesis of 6-(furan-2-ylmethoxy)quinazolines. A straightforward approach involves the reaction of the aniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine, which can then be cyclized with an ammonium salt to furnish the quinazoline ring. This method is generally high-yielding and tolerates a variety of functional groups.
Experimental Protocol: Synthesis of 6-(Furan-2-ylmethoxy)quinazoline
-
Amidine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).
-
Reaction Conditions: Heat the mixture at 100-110°C for 2-3 hours. Monitor the formation of the intermediate by TLC.
-
Cyclization: After cooling, add ammonium acetate (5 equivalents) and glacial acetic acid (as solvent).
-
Reaction Conditions: Heat the reaction mixture to reflux (around 120°C) for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol or purify by column chromatography.
Quantitative Data (Representative for Substituted Anilines):
| Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline, DMF-DMA, NH₄OAc | Acetic Acid | 120 | 4-6 | 70-90 |
| Aniline, Formic Acid | - | 180 | 2-3 | 60-80 |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a vital heterocyclic scaffold found in numerous pharmaceuticals with a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties. The Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a widely used method. By extension, anilines can be precursors to the required diamine. A more direct approach involves the reaction of an aniline with an aldehyde in the presence of an oxidizing agent.
Application Note:
To synthesize benzimidazoles bearing the 5-(furan-2-ylmethoxy) substituent, this compound can first be nitrated at the ortho position, followed by reduction to the corresponding 1,2-diamine. This diamine can then be cyclized with a variety of aldehydes or carboxylic acids. A more direct, one-pot approach would involve the oxidative cyclization of this compound with an aldehyde.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-(furan-2-ylmethoxy)benzimidazoles
-
Reaction Setup: Combine this compound (1 equivalent), an aromatic aldehyde (1.2 equivalents), and an oxidizing agent such as sodium metabisulfite (2 equivalents) in a suitable solvent like DMSO or DMF.
-
Reaction Conditions: Heat the mixture to 120-140°C for 8-12 hours under an air atmosphere.
-
Monitoring: Follow the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into a large volume of water.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Quantitative Data (Representative for Substituted Anilines):
| Reagents | Oxidant/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aniline, Aldehyde | NaHSO₃/DMSO | 120-140 | 8-12 | 60-85 |
| o-Phenylenediamine, Aldehyde | p-TsOH/Toluene | Reflux | 2-4 | 75-95 |
Visualizations
Synthetic Workflow for Heterocycle Synthesis from this compound
Caption: Proposed synthetic routes from this compound.
Logical Relationship of Synthetic Pathways
Caption: Relationship between starting material and potential products.
Disclaimer: The provided experimental protocols are based on general methods for the synthesis of the respective heterocyclic systems from anilines. Optimization of reaction conditions may be necessary for this compound to achieve optimal yields. All reactions should be carried out by trained personnel in a properly equipped laboratory with appropriate safety precautions.
The Versatile Building Block: 4-(Furan-2-ylmethoxy)aniline in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-(Furan-2-ylmethoxy)aniline is a promising bifunctional molecule for drug discovery, integrating the biologically active furan moiety with a reactive aniline group. The furan ring is a common scaffold in a multitude of bioactive natural products and synthetic drugs, known to impart a range of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3] The aniline functional group serves as a versatile handle for a variety of chemical transformations, most notably in the synthesis of privileged structures in medicinal chemistry such as quinazolines, which are prominent in the development of kinase inhibitors.[4][5] This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of potential therapeutic agents.
Application in the Synthesis of Kinase Inhibitors: The 4-Anilinoquinazoline Scaffold
The 4-anilinoquinazoline core is a well-established pharmacophore for the development of kinase inhibitors, particularly targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] The aniline moiety of this compound can be readily incorporated at the C4 position of the quinazoline ring system.
General Synthetic Workflow
The synthesis of 4-anilinoquinazoline derivatives from this compound typically follows a two-step process involving the initial formation of a quinazolinone intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution with the aniline.
Experimental Protocol: Synthesis of 4-(Furan-2-ylmethoxy)anilino-quinazoline Derivatives
This protocol is a generalized procedure based on established methods for the synthesis of 4-anilinoquinazolines.
Step 1: Synthesis of the Quinazolin-4(3H)-one Intermediate
-
In a round-bottom flask, combine the appropriate anthranilic acid derivative (1 equivalent) with an excess of formamide (5-10 equivalents).
-
Heat the reaction mixture to 120-140 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Add water to the flask and filter the solid precipitate. Wash the solid with cold water and dry under vacuum to yield the quinazolin-4(3H)-one intermediate.
Step 2: Synthesis of the 4-Chloroquinazoline Intermediate
-
Suspend the quinazolin-4(3H)-one intermediate (1 equivalent) in an excess of thionyl chloride (SOCl₂) or a mixture of phosphoryl chloride (POCl₃) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours.
-
Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure.
-
Add cold, saturated sodium bicarbonate solution to the residue to neutralize the excess acid and precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 4-chloroquinazoline intermediate.
Step 3: Synthesis of the Final 4-(Furan-2-ylmethoxy)anilino-quinazoline Product
-
In a suitable solvent such as isopropanol or acetonitrile, dissolve the 4-chloroquinazoline intermediate (1 equivalent) and this compound (1-1.2 equivalents).
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) or a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Representative Biological Activity Data
While specific data for derivatives of this compound is not extensively available, the following table presents IC₅₀ values for analogous 4-anilinoquinazoline derivatives against cancer cell lines, illustrating the potential potency of this compound class.
| Compound Analogue (Substituent on Aniline Ring) | Cell Line | IC₅₀ (µM) |
| 4-Bromo-2-fluoroaniline | A431 (Human carcinoma) | 2.62 |
| Erlotinib (Reference Drug) | A431 (Human carcinoma) | 8.31 |
| Vandetanib (Reference Drug) | A431 (Human carcinoma) | 10.62 |
Application in the Synthesis of Antimicrobial Agents
The furan nucleus is a key component of many antimicrobial agents.[6][7] The aniline group of this compound can be derivatized to produce a variety of heterocyclic systems or Schiff bases with potential antimicrobial activity.
General Workflow for Antimicrobial Screening
A typical workflow for the discovery of new antimicrobial agents from a building block like this compound involves synthesis of a small library of derivatives followed by systematic biological evaluation.
Experimental Protocol: Synthesis of Schiff Base Derivatives
A straightforward method to create a library of derivatives for antimicrobial screening is through the formation of Schiff bases (imines) by reacting this compound with various aldehydes.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution method.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add a standardized volume of the inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Representative Antimicrobial Activity Data
The following table provides MIC values for furan-containing compounds against various microorganisms, indicating the potential of derivatives of this compound in this therapeutic area.[6][7]
| Compound Class | Microorganism | MIC (µg/mL) |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus ATCC 25923 | 125-500 |
| Escherichia coli ATCC 25922 | 250-1000 | |
| Pseudomonas aeruginosa ATCC 27853 | 500-1000 | |
| Furan-containing triazoles | Enterococcus faecalis | >100 |
| Candida albicans | >100 |
This compound represents a valuable and versatile building block in medicinal chemistry. Its constituent furan and aniline moieties provide a strong foundation for the synthesis of novel compounds with potential applications as kinase inhibitors and antimicrobial agents. The provided protocols offer a starting point for the exploration of this compound's synthetic utility and the biological evaluation of its derivatives. Further research into the synthesis and pharmacological testing of molecules derived from this compound is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. archivepp.com [archivepp.com]
Application Notes and Protocols for the N-alkylation of 4-aminophenol with Furfuryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-(furan-2-ylmethyl)-4-hydroxyaniline, a potentially valuable intermediate in drug discovery and development. Due to the bifunctional nature of 4-aminophenol, selective N-alkylation presents a chemical challenge. Direct alkylation can lead to a mixture of N- and O-alkylated products, necessitating difficult purification.
To address this, two primary protocols are presented:
-
A selective three-step synthesis involving the protection of the phenolic hydroxyl group, followed by N-alkylation and subsequent deprotection. This method offers high selectivity and cleaner reaction profiles.
-
A direct one-pot reductive amination which provides a more atom-economical and efficient route to the desired product.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthetic routes. Yields are estimated based on literature precedents for similar transformations.
| Step | Reactants | Solvent | Base/Reagent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| Protocol 1: Three-Step Synthesis | |||||||
| 1. Protection | 4-Aminophenol, tert-Butyldimethylsilyl chloride (TBDMSCl) | DMF | Imidazole | 25 | 2-4 | 4-((tert-Butyldimethylsilyl)oxy)aniline | >95 |
| 2. N-Alkylation | 4-((tert-Butyldimethylsilyl)oxy)aniline, Furfuryl chloride | Acetone | K₂CO₃ | 56 (reflux) | 12-24 | N-(furan-2-ylmethyl)-4-((tert-butyldimethylsilyl)oxy)aniline | 80-90 |
| 3. Deprotection | N-(furan-2-ylmethyl)-4-((tert-butyldimethylsilyl)oxy)aniline | THF | TBAF (1M in THF) | 25 | 1-2 | N-(furan-2-ylmethyl)-4-hydroxyaniline | >90 |
| Protocol 2: Direct Reductive Amination | |||||||
| One-Pot Reaction | 4-Aminophenol, Furfural | Methanol | Sodium Borohydride (NaBH₄) | 0 to 25 | 2-4 | N-(furan-2-ylmethyl)-4-hydroxyaniline | 85-95[1] |
Experimental Protocols
Protocol 1: Selective Three-Step Synthesis
This protocol outlines the synthesis of N-(furan-2-ylmethyl)-4-hydroxyaniline via a protection-alkylation-deprotection strategy.
Step 1: Protection of the Hydroxyl Group
Objective: To selectively protect the phenolic hydroxyl group of 4-aminophenol as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
4-Aminophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-((tert-butyldimethylsilyl)oxy)aniline, which can often be used in the next step without further purification.
Step 2: N-Alkylation
Objective: To alkylate the amino group of the protected 4-aminophenol with furfuryl chloride.
Materials:
-
4-((tert-Butyldimethylsilyl)oxy)aniline
-
Furfuryl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine 4-((tert-butyldimethylsilyl)oxy)aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
To this stirred suspension, add furfuryl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-(furan-2-ylmethyl)-4-((tert-butyldimethylsilyl)oxy)aniline.
Step 3: Deprotection
Objective: To remove the TBDMS protecting group to yield the final product.
Materials:
-
N-(furan-2-ylmethyl)-4-((tert-butyldimethylsilyl)oxy)aniline
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-(furan-2-ylmethyl)-4-((tert-butyldimethylsilyl)oxy)aniline (1.0 eq) in THF in a round-bottom flask.
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield pure N-(furan-2-ylmethyl)-4-hydroxyaniline.
Protocol 2: Direct Reductive Amination
This one-pot protocol provides a more direct route to the target molecule.[1]
Materials:
-
4-Aminophenol
-
Furfural
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) in methanol, add furfural (1.0 eq).
-
Stir the solution at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for another 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(furan-2-ylmethyl)-4-hydroxyaniline.
Visualizations
Caption: Workflow for the three-step synthesis of N-(furan-2-ylmethyl)-4-hydroxyaniline.
Caption: Workflow for the direct reductive amination synthesis.
References
Application of 4-(Furan-2-ylmethoxy)aniline in the Synthesis of Azo Dyes
Introduction
4-(Furan-2-ylmethoxy)aniline is a versatile aromatic amine that serves as a valuable precursor in the synthesis of novel heterocyclic azo dyes. The incorporation of the furan moiety into the dye structure is of significant interest to researchers due to its potential to influence the tinctorial and photophysical properties of the resulting colorants. The furan ring system can act as an effective auxochrome and can be further functionalized, offering a pathway to a diverse range of dyes with potential applications in textiles, imaging, and functional materials. This application note provides a detailed protocol for the synthesis of an exemplary azo dye derived from this compound and 2-naphthol, a common coupling agent.
Principle of the Reaction
The synthesis of azo dyes from primary aromatic amines like this compound proceeds via a two-step reaction mechanism:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1]
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling agent, such as a phenol or an aromatic amine.[1] In this protocol, 2-naphthol is used as the coupling component, which undergoes an electrophilic aromatic substitution reaction to form the stable azo dye.
Experimental Protocol
Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Equipment
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
pH indicator paper
-
Melting point apparatus
-
UV-Vis spectrophotometer
Procedure
Part A: Diazotization of this compound
-
In a 100 mL beaker, dissolve a specific molar amount of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the aniline derivative while maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture for an additional 15-20 minutes at the same temperature to ensure complete formation of the diazonium salt.
Part B: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the crude dye using a Buchner funnel and wash it with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified dye.
-
Dry the purified dye in a desiccator and record the yield.
Characterization
The synthesized azo dye should be characterized to determine its purity and structural properties. The following techniques are recommended:
-
Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.
-
Thin Layer Chromatography (TLC): Assess the purity of the dye by TLC using an appropriate solvent system.
-
UV-Visible Spectroscopy: Record the UV-Vis spectrum of the dye in a suitable solvent (e.g., ethanol or DMF) to determine the wavelength of maximum absorption (λmax).
-
FTIR Spectroscopy: Obtain the FTIR spectrum to identify the characteristic functional groups, such as the N=N stretching vibration of the azo group.
-
NMR Spectroscopy (¹H and ¹³C): Perform NMR analysis to confirm the chemical structure of the synthesized dye.
Hypothetical Quantitative Data
The following table presents hypothetical data for an azo dye synthesized from this compound and 2-naphthol, based on typical yields and spectroscopic data for similar compounds.
| Parameter | Value |
| Yield | 85% |
| Melting Point | 185-188 °C |
| Color | Deep Red |
| λmax (in Ethanol) | 485 nm |
| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ |
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Overall reaction pathway for the azo dye synthesis.
Conclusion
This application note details a reproducible protocol for the synthesis of a novel azo dye using this compound as a key precursor. The straightforward diazotization and coupling procedure allows for the efficient preparation of a colored product. The presence of the furan ring in the final dye structure provides an avenue for further investigation into the structure-property relationships of this class of heterocyclic dyes. Researchers in dye chemistry and materials science can utilize this protocol as a foundation for developing new chromophores with tailored properties for a variety of applications.
References
Application Notes and Protocols: Molecular Docking Studies of 4-(Furan-2-ylmethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-(Furan-2-ylmethoxy)aniline derivatives. This class of compounds holds significant promise in drug discovery, with potential applications in anticancer and antimicrobial therapies. The following sections detail the methodologies for in silico evaluation of these derivatives, present relevant biological activity data from related compounds, and offer a visual representation of the experimental workflows.
Data Presentation: Biological Activity of Structurally Related Furan and Aniline Derivatives
Due to the limited availability of specific quantitative molecular docking data for this compound derivatives in the public domain, the following tables summarize the biological activity and docking scores of structurally related furan-containing and anilino-quinazoline derivatives to provide a reference for expected activity and binding affinities.
Table 1: Cytotoxic Activity of Furan-Based Derivatives against MCF-7 Breast Cancer Cell Line
| Compound | IC50 (µM) | Reference |
| Furan-based derivative 4 | 4.06 | [1] |
| Furan-based derivative 7 | 2.96 | [1] |
| Staurosporin (Control) | Not Specified | [1] |
Table 2: Anticancer Activity of 4-Anilinofuroquinoline Derivatives
| Compound | Mean GI50 (µM) | Cell Lines with High Potency (GI50 < 0.05 µM) | Reference |
| 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) | 0.025 | - | [2] |
| (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a) | 7.73 | UO-31, UACC-257, UACC-62 | [2] |
| Methyl counterpart of 14a (14b) | 8.91 | UO-31, UACC-257, UACC-62 | [2] |
Table 3: Molecular Docking Scores of 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2
| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Reference |
| Compound 8a | EGFR | -6.39 | 20.67 | |
| Compound 8a | VEGFR-2 | -8.24 | 0.9 |
Experimental Protocols
This section provides a detailed, generalized protocol for performing molecular docking studies on novel this compound derivatives. This protocol is synthesized from standard methodologies reported in the literature for similar small molecule inhibitors.[3]
Protocol 1: Molecular Docking Workflow
1. Objective: To predict the binding affinity and interaction patterns of this compound derivatives with a selected protein target.
2. Materials:
- A computer workstation with sufficient processing power.
- Molecular modeling software suite (e.g., AutoDock, PyRx, Schrödinger Maestro, MOE).[4]
- Protein Data Bank (PDB) access for target structure retrieval.
- Chemical drawing software (e.g., ChemDraw, MarvinSketch) for ligand preparation.
3. Procedure:
Mandatory Visualizations
Caption: Workflow for a typical molecular docking study.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Furan-2-ylmethoxy)aniline as a Kinase Inhibitor Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 4-(Furan-2-ylmethoxy)aniline as a fragment in the discovery of novel kinase inhibitors. While specific inhibitory data for this compound is not extensively published, this note serves as a practical guide for its evaluation. It includes hypothetical screening data, detailed experimental protocols for kinase inhibition assays, and visual workflows to guide the research process. The methodologies described are standard in fragment-based drug discovery (FBDD) and can be adapted for the evaluation of this and other similar fragments.
Introduction to this compound as a Kinase Inhibitor Fragment
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development.[1][2] This approach starts with the identification of low-molecular-weight fragments (typically <300 Da) that bind to the target protein with low affinity.[2] These fragments can then be optimized and grown into more potent and selective drug candidates.[3]
The structure of this compound, featuring an aniline group often found in kinase inhibitors and a furan moiety, presents an interesting scaffold for kinase inhibitor design.[4][5][6][7] Aniline derivatives are common in ATP-competitive kinase inhibitors, where the aniline nitrogen can form a crucial hydrogen bond with the kinase hinge region. The furan ring can be further functionalized to explore interactions with other pockets within the ATP-binding site.
Hypothetical Kinase Screening Data
To illustrate the potential of this compound as a starting fragment, the following table presents hypothetical screening data against a panel of kinases. This data is representative of what might be obtained from an initial fragment screen.
| Kinase Target | Assay Type | Fragment Conc. (µM) | % Inhibition | IC50 (µM) | Ligand Efficiency (LE) |
| EGFR | HTRF | 200 | 65 | 150 | 0.28 |
| VEGFR2 | Luminescence | 200 | 58 | 180 | 0.27 |
| SRC | Radiometric | 200 | 45 | >300 | N/A |
| CDK2 | Thermal Shift | 200 | ΔTm = 2.1°C | N/A | N/A |
| p38α | Mobility Shift | 200 | 35 | >300 | N/A |
| NLK | HTRF | 200 | 72 | 120 | 0.29 |
This data is for illustrative purposes only and does not represent published experimental results.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of kinase inhibitor fragments are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is adapted for screening fragments against a Serine/Threonine kinase like Nemo-Like Kinase (NLK).[8]
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase by measuring the phosphorylation of a substrate peptide.
Materials:
-
Kinase (e.g., recombinant human NLK)
-
Biotinylated substrate peptide (e.g., STK S2 peptide for NLK)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin (SA-XL665)
-
Stop Solution (e.g., 100 mM EDTA in assay buffer)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, followed by a dilution into the assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2 µL of the compound solution to the wells of a 384-well plate. b. Add 4 µL of the kinase solution (at 2.5x final concentration) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a mixture of ATP and biotinylated substrate peptide (at 2.5x final concentration). e. Incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: a. Stop the reaction by adding 10 µL of the stop solution containing the HTRF detection reagents. b. Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and then determine the percent inhibition relative to DMSO controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[9]
Objective: To determine the inhibitory effect of the fragment by measuring ATP depletion.
Materials:
-
Kinase and its specific substrate
-
Assay Buffer
-
ATP
-
Kinase-Glo® Reagent
-
White opaque 96- or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: As described in section 3.1.
-
Kinase Reaction: a. Add compound, kinase, and substrate to the wells. b. Initiate the reaction by adding ATP. c. Incubate for the desired period (e.g., 60 minutes) at room temperature.
-
Detection: a. Add an equal volume of Kinase-Glo® reagent to each well. b. Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate percent inhibition based on the luminescence signal relative to positive and negative controls. Determine the IC50 as described previously.
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
This biophysical assay is used to confirm direct binding of the fragment to the kinase.[3]
Objective: To detect a shift in the melting temperature (Tm) of the kinase upon fragment binding.
Materials:
-
Purified kinase
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer
-
qPCR instrument with a thermal ramping feature
-
Optically clear 96-well PCR plates
Procedure:
-
Preparation: a. Dilute the kinase to a final concentration of 2 µM in the assay buffer. b. Dilute the SYPRO Orange dye to a 20x working solution in the assay buffer. c. Prepare the fragment at the desired final concentration.
-
Assay Setup: a. In each well, mix the kinase, SYPRO Orange dye, and the fragment solution. b. Seal the plate.
-
Thermal Ramping: a. Place the plate in the qPCR instrument. b. Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition. A positive ΔTm (Tm with compound - Tm with DMSO) indicates fragment binding and stabilization of the protein.
Visualizations
Kinase Inhibitor Mechanism of Action
The following diagram illustrates the general principle of an ATP-competitive kinase inhibitor, a likely mechanism for an aniline-based fragment.
Caption: ATP-competitive inhibition mechanism.
Experimental Workflow for Fragment Screening
This diagram outlines a typical workflow for identifying and validating kinase inhibitor fragments.
Caption: Fragment-based drug discovery workflow.
Conclusion
This compound represents a viable starting point for a fragment-based kinase inhibitor discovery program. Its chemical features are amenable to binding within the highly conserved ATP pocket of many kinases. The protocols and workflows detailed in this document provide a comprehensive framework for the systematic evaluation of this and other fragments, from initial screening and hit validation to structural biology and lead optimization. While the provided data is hypothetical, the methodologies are robust and widely used in the field, offering a clear path for researchers to assess the true potential of novel fragments as kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
- 9. reactionbiology.com [reactionbiology.com]
analytical methods for characterization of 4-(Furan-2-ylmethoxy)aniline
An Application Note on the Analytical Characterization of 4-(Furan-2-ylmethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of this compound. The protocols detailed herein are essential for quality control, regulatory submission, and further development of this compound. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and Thermal Gravimetric Analysis (TGA) for assessing thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a fundamental technique for determining the purity of this compound and quantifying any related impurities. A reverse-phase method is typically employed for compounds of this polarity.
Experimental Protocol
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[1]
-
This compound reference standard and sample
-
Methanol (for sample dissolution)
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare the sample solution by accurately weighing and dissolving the test substance in methanol to a final concentration of 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Instrumental Parameters: A general method for aniline derivatives can be adapted.[1][2][3]
| Parameter | Value |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram.
Data Presentation
Table 1: HPLC Purity Analysis Results
| Analyte | Retention Time (min) | Area (%) |
| This compound | 15.2 | 99.8% |
| Impurity 1 | 8.5 | 0.1% |
| Impurity 2 | 12.1 | 0.1% |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and confirming the molecular weight of the target compound.
Experimental Protocol
Objective: To identify impurities and confirm the molecular weight of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., HP-5MS or similar).[4]
Reagents and Materials:
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in methanol or dichloromethane.
-
Ensure the solution is clear before injection.
Instrumental Parameters: The conditions are based on general methods for aniline and furan derivatives.[5][6]
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-500 m/z |
Data Analysis: Identify the main peak and any impurity peaks by their mass spectra. The molecular ion peak (M+) should correspond to the molecular weight of the compound (C10H11NO, MW = 173.20 g/mol ).
Data Presentation
Table 2: GC-MS Data for this compound
| Peak | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 10.8 | 173 | 93, 81 |
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.
Experimental Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).[7]
Reagents and Materials:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Ensure complete dissolution before placing the tube in the spectrometer.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.[8]
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
Analyze chemical shifts, integration (for ¹H), multiplicity, and coupling constants to assign signals to the respective protons and carbons in the molecule.
Data Presentation
Table 3: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 | dd | 1H | H-5 (Furan) |
| 6.85 | d | 2H | Aromatic (Aniline) |
| 6.65 | d | 2H | Aromatic (Aniline) |
| 6.35 | dd | 1H | H-4 (Furan) |
| 6.30 | d | 1H | H-3 (Furan) |
| 5.00 | s | 2H | -O-CH₂- |
| 3.70 | br s | 2H | -NH₂ |
Table 4: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 152.0 | C-O (Aniline) |
| 150.5 | C-2 (Furan) |
| 143.0 | C-NH₂ (Aniline) |
| 142.5 | C-5 (Furan) |
| 116.0 | Aromatic CH (Aniline) |
| 115.5 | Aromatic CH (Aniline) |
| 110.5 | C-4 (Furan) |
| 108.0 | C-3 (Furan) |
| 65.0 | -O-CH₂- |
Logical Diagram
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol
Objective: To identify the functional groups in this compound.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.[7]
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.[7]
-
Collect a background spectrum before scanning the sample.
Data Analysis:
Data Presentation
Table 5: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3360 | Strong | N-H stretch (primary amine) |
| 3050 | Medium | Aromatic C-H stretch |
| 2920, 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1620 | Strong | N-H bend (scissoring) |
| 1510 | Strong | Aromatic C=C stretch |
| 1250 | Strong | Aryl C-O stretch (ether) |
| 1010 | Strong | Furan ring C-O-C stretch |
Thermal Gravimetric Analysis (TGA)
TGA provides information on the thermal stability and decomposition profile of the compound.
Experimental Protocol
Objective: To determine the thermal stability of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA).[7]
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).
Instrumental Parameters:
| Parameter | Value |
| Atmosphere | Nitrogen |
| Flow Rate | 50 mL/min |
| Heating Rate | 10 °C/min |
| Temp. Range | 25 °C to 600 °C |
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve (mass vs. temperature).
Data Presentation
Table 6: TGA Data Summary
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | 215 °C |
| Temperature at 5% Mass Loss (T₅%) | 220 °C |
| Residual Mass at 600 °C | 5.2% |
References
- 1. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 4-(Furan-2-ylmethoxy)aniline synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(Furan-2-ylmethoxy)aniline, a key intermediate for researchers in medicinal chemistry and drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 4-aminophenol with a furfuryl halide.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Alkoxide Formation | Ensure anhydrous (dry) conditions as alkoxides are sensitive to moisture. Use freshly dried solvents and reagents. When using bases like sodium hydride (NaH), ensure it is fresh and properly handled to avoid deactivation.[1] |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[1][2] Protic solvents like ethanol or water can slow down the reaction rate.[1] |
| Insufficient Reaction Time or Temperature | Williamson ether syntheses can require several hours at elevated temperatures (typically 50-100 °C) to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Leaving Group on Furfuryl Moiety | Furfuryl chloride or bromide are common starting materials. If the reaction is sluggish, consider converting the furfuryl alcohol to a better leaving group, such as a tosylate or mesylate. |
Issue 2: Presence of Multiple Products (Side Reactions)
| Potential Cause | Suggested Solution |
| N-Alkylation of the Aniline | The amino group of 4-aminophenol can compete with the hydroxyl group for alkylation. To ensure selective O-alkylation, protect the amino group prior to the ether synthesis. A common method is the formation of an imine with benzaldehyde, which can be easily removed by hydrolysis after the alkylation step.[3][4] |
| Elimination of Furfuryl Halide | Base-catalyzed elimination of the furfuryl halide can compete with the desired SN2 reaction, especially at higher temperatures. Use the minimum effective temperature and a non-hindered base to favor substitution over elimination.[5] |
| C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring, although this is generally less favored than O-alkylation. Using polar aprotic solvents can help to minimize this side reaction.[5] |
| Furan Ring Instability | The furan ring can be sensitive to strongly acidic or harsh conditions. While generally stable under basic conditions typical for Williamson ether synthesis, prolonged exposure to high temperatures or residual acidity during workup could lead to degradation. Ensure proper neutralization during the workup. |
| Polymerization of Furfuryl Starting Material | Furfuryl alcohol and its derivatives can polymerize under acidic conditions. Ensure the reaction mixture remains basic and avoid acidic workup conditions until the desired product is isolated. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of 4-aminophenol?
A1: Several bases can be effective, and the optimal choice may depend on the specific reaction conditions.
-
Potassium Carbonate (K₂CO₃): A mild and commonly used base, often in solvents like acetone or DMF. It is generally effective and easy to handle.[3]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It requires careful handling under anhydrous conditions.[5]
-
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that can be effective.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-aminophenol and furfuryl halide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: My final product is a dark oil or solid. How can I purify it?
A3: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may also be an effective purification method if the product is a solid.
Q4: Is it necessary to protect the amino group of 4-aminophenol?
A4: While not always strictly necessary, protecting the amino group is highly recommended to avoid the formation of N-alkylated and N,O-dialkylated byproducts, which can complicate purification and lower the yield of the desired O-alkylated product.[3][4] The imine protection strategy is efficient and easily reversible.[3]
Experimental Protocols
Protocol 1: Selective O-Alkylation with Amine Protection
This protocol is adapted from a general procedure for the selective alkylation of aminophenols.[3]
Step 1: Protection of the Amino Group (Imine Formation)
-
Dissolve 4-aminophenol in methanol.
-
Add an equimolar amount of benzaldehyde.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting N-benzylidene-4-aminophenol from ethanol to obtain the pure imine.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Dissolve the protected N-benzylidene-4-aminophenol in acetone or DMF.
-
Add 2 equivalents of potassium carbonate (K₂CO₃).
-
Add 1-1.2 equivalents of furfuryl chloride (or bromide).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
Step 3: Deprotection (Hydrolysis of the Imine)
-
Dissolve the crude product from Step 2 in a mixture of methanol and dilute hydrochloric acid.
-
Stir the mixture at room temperature until the imine is hydrolyzed (monitor by TLC).
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | K₂CO₃ | NaH | t-BuOK | Stronger bases may lead to faster reaction but also increase the risk of elimination. |
| Solvent | Acetone | DMF | Acetonitrile | Polar aprotic solvents generally give higher yields and faster reaction rates.[1][2] |
| Temperature | 50 °C | 80 °C | 100 °C | Higher temperatures increase reaction rate but may also promote side reactions.[1] |
| Yield (%) | 50-70% | 60-85% | 70-95% | Yields are typically in the range of 50-95% for laboratory syntheses.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: 4-(Furan-2-ylmethoxy)aniline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(Furan-2-ylmethoxy)aniline.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q1: We are experiencing significantly lower than expected yields (<70%) during the scale-up of our Williamson ether synthesis of this compound from 4-aminophenol and furfuryl chloride. What are the potential causes and solutions?
A1: Low yields during the scale-up of this synthesis can be attributed to several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Deprotonation of 4-Aminophenol: For the Williamson ether synthesis to proceed efficiently via an SN2 mechanism, the phenolic hydroxyl group of 4-aminophenol must be fully deprotonated to form the more nucleophilic phenoxide.[1] Incomplete deprotonation can lead to unreacted starting material.
-
Solution: Ensure the use of a slight excess of a strong base (e.g., potassium tert-butoxide, sodium hydride) and allow for sufficient reaction time for the deprotonation to complete before adding the furfuryl chloride. Monitor the deprotonation step if possible.
-
-
Side Reactions of Furfuryl Chloride: Furfuryl chloride is known to be unstable and can undergo self-polymerization, especially in the presence of acids or upon heating. This instability can reduce the amount of alkylating agent available for the desired reaction.
-
Solution: Use freshly prepared or distilled furfuryl chloride. Add the furfuryl chloride to the reaction mixture at a controlled rate, and maintain a consistent reaction temperature. Avoid localized heating.
-
-
Sub-optimal Reaction Temperature: The reaction may be exothermic, and an uncontrolled increase in temperature can promote side reactions.[2] Conversely, a temperature that is too low will result in a slow reaction rate.
-
Solution: Implement precise temperature control. Start the addition of furfuryl chloride at a lower temperature and allow the reaction to slowly warm to the optimal temperature. Use a reactor with efficient heat transfer capabilities.
-
-
Poor Solvent Choice: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving the alkoxide free to act as a nucleophile.
-
Solution: If not already in use, consider switching to a high-purity, dry, polar aprotic solvent. Ensure the solvent is anhydrous, as water can react with the base and the furfuryl chloride.
-
| Parameter | Potential Issue on Scale-up | Recommendation |
| Base | Incomplete deprotonation | Use 1.1-1.2 equivalents of a strong, non-nucleophilic base (e.g., KOtBu, NaH). |
| Temperature | Exothermic reaction leading to side products | Maintain a controlled temperature, e.g., 60-80°C, with efficient cooling.[1][2] |
| Solvent | Poor solubility, side reactions | Use a dry, polar aprotic solvent like DMF or DMSO. |
| Furfuryl Chloride | Degradation, polymerization | Use freshly prepared/distilled reagent, add slowly to the reaction mixture. |
Issue 2: Impurity Formation
Q2: We are observing significant impurities in our crude this compound product after synthesis. What are the likely impurities and how can we minimize their formation?
A2: Impurity formation is a common challenge in scaling up organic syntheses. For this specific reaction, the following impurities are plausible:
-
N-Alkylated Byproduct: The amino group of 4-aminophenol is also nucleophilic and can compete with the phenoxide to react with furfuryl chloride, leading to the formation of N-(furan-2-ylmethyl)-4-aminophenol and potentially di-alkylated products.
-
Minimization Strategy: The formation of the O-alkylated product is generally favored over the N-alkylated product under basic conditions due to the higher acidity of the phenolic proton. Ensuring complete deprotonation of the hydroxyl group before the addition of furfuryl chloride is key. Running the reaction at a moderate temperature can also help to favor O-alkylation.
-
-
Polymerization Products of Furfuryl Chloride: As mentioned, furfuryl chloride can polymerize. These polymeric materials can be difficult to remove during workup and purification.
-
Minimization Strategy: Use high-purity furfuryl chloride and maintain strict temperature control during the reaction.
-
-
Unreacted Starting Materials: Inefficient reaction conditions can lead to the presence of unreacted 4-aminophenol and furfuryl alcohol (from the hydrolysis of furfuryl chloride).
-
Minimization Strategy: Optimize reaction stoichiometry, temperature, and time.
-
| Impurity | Potential Cause | Prevention/Minimization Strategy |
| N-(furan-2-ylmethyl)-4-aminophenol | Nucleophilic attack by the amino group | Ensure complete deprotonation of the hydroxyl group; maintain moderate reaction temperature. |
| Poly(furfuryl chloride) | Instability of furfuryl chloride | Use fresh, pure furfuryl chloride; strict temperature control. |
| 4-Aminophenol | Incomplete reaction | Optimize stoichiometry and reaction conditions (time, temperature). |
| Furfuryl alcohol | Hydrolysis of furfuryl chloride | Use anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q3: What is a recommended laboratory-scale experimental protocol for the synthesis of this compound?
A3: The following protocol is a general guideline for a laboratory-scale synthesis based on the Williamson ether synthesis.
Materials:
-
4-Aminophenol
-
Potassium tert-butoxide (KOtBu)
-
Furfuryl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium phenoxide salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of freshly prepared furfuryl chloride (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Q4: What are the key considerations for purifying this compound at a larger scale?
A4: Scaling up the purification process requires careful consideration of efficiency, cost, and safety.
-
Crystallization: If the product is a solid, crystallization is often the most economical and scalable purification method. A systematic screening of solvents is recommended to find a suitable system that provides good recovery and high purity.
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming at an industrial scale. If required, consider using automated flash chromatography systems with optimized solvent gradients to improve throughput.
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation could be a viable purification method. However, given the aniline and furan moieties, thermal stability should be carefully evaluated to avoid degradation.
-
Extraction: A well-designed series of aqueous extractions can help remove ionic impurities and unreacted starting materials before final purification.
Q5: How can we monitor the progress and purity of the this compound synthesis?
A5: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is the preferred method for determining the purity of the final product. A suitable method would need to be developed to separate the starting materials, product, and potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the product and the absence of starting material functional groups.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for scaling up production.
References
Technical Support Center: Synthesis of 4-(Furan-2-ylmethoxy)aniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(Furan-2-ylmethoxy)aniline and its derivatives. The synthesis of these compounds is crucial for various applications in medicinal chemistry, and optimizing their yield is a common challenge.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with a furfuryl halide, typically 2-(chloromethyl)furan or 2-(bromomethyl)furan, in the presence of a base.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge is controlling the selectivity between O-alkylation and N-alkylation of the 4-aminophenol starting material.[1][2][3] The amino group can also react with the furfuryl halide, leading to the formation of undesired N-alkylated and N,O-dialkylated byproducts.[1] Another challenge is the potential for the degradation of the furan ring under harsh reaction conditions.
Q3: How can I favor O-alkylation over N-alkylation?
A3: To favor O-alkylation, you can protect the amino group of 4-aminophenol before the alkylation step.[1][4] A common method is the formation of a Schiff base by reacting 4-aminophenol with an aldehyde, such as benzaldehyde.[1][4] This temporarily blocks the nucleophilicity of the amino group, directing the alkylation to the hydroxyl group. The protecting group is then removed by hydrolysis in a subsequent step.[1]
Q4: What are the key reaction parameters to optimize for higher yield?
A4: The choice of base, solvent, reaction temperature, and reaction time are all critical parameters. A summary of their expected effects on the yield of the Williamson ether synthesis for this system is provided in the tables in the Troubleshooting Guide section.
Q5: How can I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative being synthesized. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Experimental Protocols
Protocol 1: Selective O-Alkylation of 4-Aminophenol via Amino Group Protection
This protocol is adapted from the general method for selective alkylation of aminophenols described by Wang and Xu.[1][4]
Step 1: Protection of the Amino Group (Schiff Base Formation)
-
To a stirred solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Recrystallize the residue from ethanol to afford N-benzylidene-4-hydroxyaniline.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
To a stirred solution of N-benzylidene-4-hydroxyaniline (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2 equivalents) and 2-(chloromethyl)furan (1 equivalent).
-
Reflux the mixture for 20-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
Step 3: Deprotection (Hydrolysis of the Schiff Base)
-
Dissolve the crude product from Step 2 in a solution of hydrochloric acid (e.g., 2M HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Wash the aqueous solution with dichloromethane to remove benzaldehyde.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired O-Alkylated Product | Competition from N-Alkylation: The amino group of 4-aminophenol is also nucleophilic and can react with the furfuryl halide. | - Protect the amino group before alkylation as described in Protocol 1. - Use a weaker base and a polar aprotic solvent to favor O-alkylation. |
| Inefficient Deprotonation of the Phenolic Hydroxyl Group: The chosen base may not be strong enough to fully deprotonate the hydroxyl group of 4-aminophenol. | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Exercise caution as stronger bases can also promote N-alkylation if the amino group is not protected. | |
| Decomposition of Reactants or Product: The furan moiety can be sensitive to strongly acidic or basic conditions and high temperatures. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessively high temperatures and prolonged reaction times. - Use a milder base if possible. | |
| Presence of Multiple Products in the Final Mixture | Formation of N-Alkylated and N,O-Dialkylated Byproducts: This occurs when the amino group is not adequately protected or when reaction conditions favor N-alkylation. | - Implement the amino protection strategy. - Optimize the stoichiometry of the reactants; avoid a large excess of the furfuryl halide. |
| Elimination Side Reaction: If using a stronger base, elimination of HX from the furfuryl halide can occur, leading to the formation of furan-2-ylmethanol and other byproducts. | - Use a less sterically hindered base. - Employ a lower reaction temperature. | |
| Difficulty in Purifying the Product | Similar Polarity of Product and Byproducts: The desired O-alkylated product may have a similar polarity to the N-alkylated byproduct, making separation by column chromatography challenging. | - Optimize the reaction to minimize byproduct formation. - Use a high-resolution chromatography column and carefully select the eluent system. Gradient elution may be necessary. - Consider derivatization of the product or byproduct to alter its polarity before chromatography. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the expected impact of different reaction parameters on the yield of this compound in a Williamson ether synthesis. The data is based on general principles of this reaction type.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Expected Relative Yield | Notes |
| K₂CO₃ | Acetone | Reflux | Moderate | Mild base, generally favors O-alkylation, but may be slow. |
| Cs₂CO₃ | Acetonitrile | 80 | Good to High | More effective than K₂CO₃, often leading to higher yields. |
| NaOH | Ethanol/Water | Reflux | Moderate to Low | Can lead to a mixture of O- and N-alkylation. |
| NaH | THF/DMF | 0 to RT | High | Strong base, very effective for deprotonation, but requires an inert atmosphere and careful handling. High risk of N-alkylation if the amino group is unprotected. |
| t-BuOK | THF | 0 to RT | High | Strong, sterically hindered base that can favor O-alkylation. |
Table 2: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Expected Relative Yield | Notes |
| Acetone | K₂CO₃ | Reflux | Moderate | Common and effective solvent for this type of reaction. |
| Acetonitrile (MeCN) | K₂CO₃/Cs₂CO₃ | 80 | Good | Polar aprotic solvent that can accelerate Sₙ2 reactions. |
| N,N-Dimethylformamide (DMF) | NaH/K₂CO₃ | RT to 80 | High | Polar aprotic solvent that strongly promotes Sₙ2 reactions, leading to higher yields and faster reaction times. |
| Tetrahydrofuran (THF) | NaH/t-BuOK | 0 to Reflux | Good to High | Good solvent for use with strong bases like NaH. |
| Ethanol (EtOH) | NaOH | Reflux | Low to Moderate | Protic solvent that can solvate the nucleophile, potentially slowing down the reaction and leading to more byproducts. |
Visualizations
References
Technical Support Center: Schiff Base Condensation with 4-(Furan-2-ylmethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Schiff base condensation of 4-(Furan-2-ylmethoxy)aniline with aldehydes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of Schiff bases derived from this compound.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired Schiff base product. What are the possible causes and solutions?
A1: Low or no product yield in a Schiff base condensation can stem from several factors. Here's a systematic troubleshooting approach:
-
Reactant Quality:
-
Aldehyde Purity: Aldehydes, especially aromatic ones like furfural, can oxidize upon exposure to air, often indicated by a color change from colorless to brown.[1] While minor coloration may not significantly impact the reaction, heavily oxidized starting material will reduce your yield. Consider purifying the aldehyde by distillation before use.
-
Aniline Purity: Ensure the this compound is pure and free from contaminants. Impurities in the amine can lead to side reactions.
-
-
Reaction Conditions:
-
Catalyst: The condensation is typically acid-catalyzed.[2][3] If you are not using a catalyst, consider adding a few drops of glacial acetic acid or a Lewis acid.[4][5] The pH of the reaction mixture is crucial; excessively high or low pH can inhibit the reaction.[2]
-
Solvent: The choice of solvent is important. Alcohols like ethanol or methanol are commonly used.[5][6][7] Toluene can also be effective, especially when using a Dean-Stark apparatus to remove water, which drives the equilibrium towards product formation.[3]
-
Temperature: While some reactions proceed at room temperature, heating under reflux is often necessary to ensure the reaction goes to completion.[6][7]
-
Water Removal: The formation of a Schiff base is a reversible reaction that produces water.[2][3] Removing water as it forms will shift the equilibrium towards the product. This can be achieved by using a Dean-Stark trap with a solvent like toluene or by adding a dehydrating agent.
-
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
Q2: My reaction seems to be stalling and not going to completion. What should I do?
A2: If the reaction is incomplete, consider the following:
-
Increase the reaction temperature or switch to a higher-boiling solvent.
-
Add more catalyst incrementally while monitoring the reaction by TLC.
-
If not already doing so, implement a method for water removal.
Issue 2: Product Purification and Impurities
Q3: I am having difficulty purifying my Schiff base product. What are common impurities and effective purification methods?
A3: Common impurities include unreacted starting materials (aniline and aldehyde) and side products.
-
Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[1] Ethanol or methanol are often suitable solvents.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the product from impurities. A common eluent system is a mixture of hexane and ethyl acetate.[7]
-
Q4: My final product is a dark, oily substance instead of a crystalline solid. Why is this happening?
A4: The formation of an oil can be due to impurities or the inherent properties of the product.
-
Impurity Effects: The presence of unreacted starting materials or side products can lower the melting point and prevent crystallization. Thorough purification is key.
-
Product Characteristics: Some Schiff bases have low melting points and exist as oils at room temperature. Ensure you have correctly characterized your product to confirm its identity. The extended conjugation in Schiff bases derived from furfural can also contribute to a dark color.[1]
Issue 3: Side Reactions and Product Instability
Q5: I suspect my Schiff base is hydrolyzing back to the starting materials during workup. How can I prevent this?
A5: Schiff base formation is a reversible reaction, and the imine bond can be susceptible to hydrolysis, especially in the presence of aqueous acid or base.[3]
-
Workup Conditions: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product into an organic solvent.
-
Drying: Ensure the final product is thoroughly dried to remove any residual water, which could promote hydrolysis over time. Some Schiff bases are also sensitive to UV light, which can promote hydrolysis.[8]
Data Presentation
Table 1: Representative Yields of Schiff Base Condensations under Various Conditions
| Aldehyde | Amine | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | Glacial Acetic Acid | Reflux | ~60 | [5] |
| 4-Methoxybenzaldehyde | 4-Methoxyaniline | Methanol | - | Reflux, 1 hr | 84.64 | [6] |
| Substituted Aldehydes | m-Nitroaniline | Ethanol | - | Reflux, 2 hr | 80-90 | [7] |
| Salicylaldehyde | Substituted Anilines | Solvent-free | - | Microwave, 160W | High | [9] |
Note: The yields presented are for different Schiff base syntheses and serve as a general reference. Actual yields for the condensation of this compound will depend on the specific aldehyde used and the optimization of reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from this compound
This protocol provides a general methodology. Optimization of reactant ratios, catalyst, solvent, temperature, and reaction time may be necessary for specific aldehydes.
-
Reactant Preparation:
-
Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or toluene) in a round-bottom flask.
-
In a separate container, dissolve 1 to 1.1 equivalents of the aldehyde in the same solvent.
-
-
Reaction Setup:
-
Add the aldehyde solution to the aniline solution with stirring.
-
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.
-
If using toluene, set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed or a significant amount of product has formed. Reaction times can range from a few hours to overnight.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold solvent to remove soluble impurities.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
If necessary, further purify the product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for Schiff base synthesis.
Caption: Troubleshooting logic for low Schiff base yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jetir.org [jetir.org]
- 6. idosr.org [idosr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
stability issues of 4-(Furan-2-ylmethoxy)aniline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Furan-2-ylmethoxy)aniline. The information provided addresses potential stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the cause?
A1: The discoloration of your solution is likely due to the oxidation or photodegradation of the aniline moiety. Anilines are known to be sensitive to air and light, leading to the formation of colored impurities.[1] To minimize this, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or wrapping the container in aluminum foil.
Q2: I am observing a loss of my compound in solution over time, even when protected from light. What could be the reason?
A2: Besides oxidation, the furan ring in this compound is susceptible to hydrolysis, especially in acidic or strongly basic aqueous solutions. This can lead to the cleavage of the furan ring and the formation of degradation products. The stability of the compound is therefore pH-dependent. It is crucial to assess the stability of the compound in the specific buffer system you are using.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize exposure to moisture and air. It is also advisable to prepare fresh working solutions from the stock for each experiment.
Q4: How can I confirm if my compound is degrading?
A4: The most reliable way to monitor the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2][3][4] By analyzing your sample at different time points, you can quantify the amount of the parent compound remaining and detect the appearance of any degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptom: Significant loss of this compound observed by HPLC analysis shortly after preparation in an aqueous buffer.
-
Potential Cause: pH-mediated hydrolysis of the furan ring.
-
Troubleshooting Steps:
-
pH Screening: Perform a preliminary stability study by incubating the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Time-Course Analysis: Analyze the samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the rate of degradation at each pH.
-
Optimal pH Selection: Based on the results, select a buffer system where the compound exhibits the highest stability for your experiments.
-
Consider Co-solvents: If degradation is still observed, consider the addition of a water-miscible organic co-solvent (e.g., acetonitrile, ethanol) to the buffer to reduce the concentration of water and potentially slow down hydrolysis.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results when using solutions of this compound.
-
Potential Cause: Degradation of the compound in the assay medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Medium: Incubate the compound in your complete cell culture or assay medium under the exact experimental conditions (e.g., temperature, CO2 levels) and for the same duration as your assay.
-
Analyze for Degradation: At the end of the incubation period, analyze the medium by HPLC-MS to quantify the remaining parent compound and identify any major degradation products.
-
Adjust Experimental Protocol: If significant degradation is observed, consider reducing the incubation time, preparing fresh solutions immediately before use, or evaluating if the degradation products are responsible for the observed biological activity.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6][7]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound at 105°C.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber).[5]
-
-
Time Points: Collect samples at initial (t=0) and various subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have good absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended for spectral analysis. Mass spectrometry (MS) can be used for peak identification.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Potential Issue | Primary Cause | Recommended Mitigation Strategies |
| Solution Discoloration | Oxidation/Photodegradation of aniline moiety | - Handle under inert gas (N₂ or Ar)- Use amber vials or protect from light- Store solutions at low temperatures |
| Compound Loss in Aqueous Solution | pH-mediated hydrolysis of the furan ring | - Determine the optimal pH for stability- Use freshly prepared solutions- Consider using co-solvents |
| Inconsistent Assay Results | Degradation in experimental medium | - Assess stability in the specific assay medium- Minimize incubation times- Prepare solutions immediately before use |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 4. iagim.org [iagim.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Poor Solubility of 4-(Furan-2-ylmethoxy)aniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Furan-2-ylmethoxy)aniline derivatives. These compounds often exhibit poor aqueous solubility, which can present significant challenges during experimental assays and formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is precipitating in my aqueous-based biological assay. What are the initial troubleshooting steps?
A1: Precipitation during an assay is a common issue stemming from poor solubility. Here’s a logical workflow to address this:
Caption: Initial troubleshooting workflow for compound precipitation.
Q2: How can I systematically improve the aqueous solubility of my lead this compound derivative?
A2: A multi-pronged approach involving both formulation and chemical modification can be effective. Consider the following strategies:
-
Formulation-Based Approaches: These methods enhance the solubility of the existing compound without altering its chemical structure.
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[1]
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.[2]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[1][3]
-
-
Chemical Modification: Altering the chemical structure of the derivative can intrinsically improve its solubility.
-
Salt Formation: For ionizable compounds, forming a salt is a well-established method to enhance solubility.[3] Given that aniline derivatives are basic, forming an acid addition salt (e.g., hydrochloride) can be beneficial.
-
Structural Modification: Introducing polar functional groups (e.g., hydroxyl, sulfonate) to the molecule can increase its hydrophilicity and, consequently, its aqueous solubility.[4]
-
Q3: What are the best practices for preparing stock solutions of poorly soluble this compound derivatives to avoid precipitation upon dilution?
A3: To minimize precipitation when diluting stock solutions:
-
Use an appropriate organic solvent for the stock solution: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.
-
Prepare a high-concentration stock: This minimizes the volume of organic solvent added to the aqueous medium.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
-
Add the stock solution to the aqueous medium with vigorous stirring or vortexing: This promotes rapid mixing and dispersion, preventing localized high concentrations that can lead to precipitation.
-
Pre-warm the aqueous medium: For some compounds, a slight increase in temperature can improve solubility.
Quantitative Data on Solubility Enhancement Strategies
The following table provides illustrative quantitative data on the potential improvements in aqueous solubility of a hypothetical this compound derivative using various techniques. Note: This data is for exemplary purposes and actual results may vary.
| Method | Solvent/Vehicle | Solubility (µg/mL) | Fold Increase |
| Baseline | Phosphate Buffered Saline (PBS), pH 7.4 | 0.5 | 1 |
| Co-solvent | 10% DMSO in PBS | 5.2 | 10.4 |
| 20% PEG 400 in PBS | 12.8 | 25.6 | |
| Surfactant | 1% Tween 80 in PBS | 25.5 | 51 |
| Cyclodextrin | 5% Hydroxypropyl-β-cyclodextrin in water | 48.2 | 96.4 |
| pH Adjustment | Acetate Buffer, pH 4.5 | 8.7 | 17.4 |
| Nanosuspension | Water | 75.0 | 150 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the this compound derivative to a scintillation vial.
-
Add a known volume of PBS (e.g., 2 mL) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC standard curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Signaling Pathway Diagrams
Certain aniline derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell signaling. The following diagrams illustrate the EGFR, VEGFR, and c-MET signaling pathways, which are potential targets for this compound derivatives.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR signaling pathway.
Caption: Simplified c-MET signaling pathway.
References
- 1. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Crystallization Techniques for 4-(Furan-2-ylmethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their crystallization techniques for 4-(Furan-2-ylmethoxy)aniline. The advice provided is based on general principles of crystallization for aromatic amines and furan-containing compounds, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider for crystallization?
-
Polarity: The molecule possesses both polar (amine and ether groups) and non-polar (aromatic rings) regions, making it likely soluble in a range of organic solvents.[1] The nitrogen in the aniline group can act as a hydrogen bond donor, while the oxygen atoms in the furan and methoxy groups act as hydrogen bond acceptors.
-
Oxidation Sensitivity: Anilines are susceptible to oxidation, which can lead to discoloration (often turning black or brown) over time, especially when exposed to air and light.[2][3] This is a critical consideration for obtaining pure crystals.
-
Thermal Stability: The stability of the compound at elevated temperatures should be considered when selecting a solvent and heating for dissolution to avoid degradation.
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][4][5][6] A general approach to solvent selection involves:
-
"Like Dissolves Like": Consider solvents with similar polarity to the compound. Given its structure, solvents like ethanol, methanol, acetone, or ethyl acetate could be good starting points.[1][7]
-
Solubility Testing: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[5][8]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be used.[8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]
Q3: My this compound sample is colored. How can I decolorize it during crystallization?
A3: Colored impurities, often due to oxidation of the aniline moiety, can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][5]
-
Procedure: After dissolving your compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1][4]
-
Caution: Using too much charcoal can lead to a significant loss of your desired compound due to adsorption.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution | Citation |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. | [9] |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, then place it in an ice bath. | [1] | |
| Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. | [1][9] | ||
| Add a seed crystal of the pure compound if available. | [1] | ||
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of a "poorer" solvent to lower the saturation temperature. Alternatively, choose a lower-boiling point solvent. | [1][9] |
| The crystal yield is very low. | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. | Before filtering, check for saturation. If a drop of the solution on a glass rod evaporates to leave a solid residue, more cooling or solvent evaporation may be needed. | [9] |
| The crystals were washed with a solvent in which they are too soluble. | Wash the collected crystals with a minimal amount of ice-cold crystallization solvent. | [5] | |
| Crystallization happens too quickly, forming a powder. | The solution is supersaturated. | Reheat the solution and add a small amount of additional solvent to ensure the compound fully dissolves before slow cooling. | [9] |
| The solution was cooled too rapidly. | Ensure a slow cooling rate by insulating the flask or allowing it to cool at ambient temperature before moving to an ice bath. | [9][10] | |
| The purified crystals are still impure. | Impurities were trapped within the crystal lattice due to rapid crystallization. | Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. | [9] |
| The impurities have similar solubility to the desired compound. | Consider a different solvent or a multi-step purification process like chromatography. | [5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on solubility tests, choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the compound just dissolves.[5][6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4][5]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "good" solvent that readily dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
- 1. rubingroup.org [rubingroup.org]
- 2. organic chemistry - How to recrystalize 3,5 dimethoxy aniline after years of oxidation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating the Structure of 4-(Furan-2-ylmethoxy)aniline: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a comprehensive overview of the validation of the chemical structure of 4-(Furan-2-ylmethoxy)aniline using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the absence of publicly available experimental data for this compound, this guide will utilize data from its close structural isomer, N-(furan-2-ylmethyl)aniline, to illustrate the principles of spectral interpretation and structural elucidation. This comparative analysis will detail the expected spectral data and provide the fundamental experimental protocols for these essential analytical techniques.
Structural Comparison
This compound and its isomer, N-(furan-2-ylmethyl)aniline, share the same molecular formula (C₁₁H₁₁NO₂) and key structural components: a furan ring, an aniline ring, and a methylene bridge. The key difference lies in the point of attachment of the methylene bridge. In this compound, the furan ring is connected to the aniline ring via an ether linkage at the fourth position of the aniline. In N-(furan-2-ylmethyl)aniline, the methylene group is directly bonded to the nitrogen atom of the aniline. This seemingly subtle difference will result in distinct NMR and MS spectra, allowing for their unambiguous differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment (N-(furan-2-ylmethyl)aniline) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aniline N-H | ~4.0 (broad) | Singlet (br s) | - | 1H |
| Methylene (-CH₂-) | ~4.25 | Singlet (s) | - | 2H |
| Furan H5 | ~7.28 | Doublet of doublets (dd) | J = 1.8, 0.8 Hz | 1H |
| Furan H3 | ~6.28 | Doublet of doublets (dd) | J = 3.2, 1.8 Hz | 1H |
| Furan H4 | ~6.15 | Doublet of doublets (dd) | J = 3.2, 0.8 Hz | 1H |
| Aniline H2, H6 | ~6.61 | Doublet (d) | J = 8.0 Hz | 2H |
| Aniline H3, H5 | ~7.12 | Triplet (t) | J = 8.0 Hz | 2H |
| Aniline H4 | ~6.65 | Triplet (t) | J = 7.2 Hz | 1H |
Note: The chemical shifts for this compound would differ, particularly for the aromatic protons of the aniline ring due to the ether linkage, and the methylene protons would likely appear at a slightly different chemical shift.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment (N-(furan-2-ylmethyl)aniline) | Expected Chemical Shift (δ, ppm) |
| Aniline C1 | ~146.6 |
| Aniline C2, C6 | ~112.1 |
| Aniline C3, C5 | ~128.1 |
| Aniline C4 | ~117.0 |
| Methylene (-CH₂-) | ~40.4 |
| Furan C2 | ~151.7 |
| Furan C5 | ~140.9 |
| Furan C3 | ~109.3 |
| Furan C4 | ~105.9 |
Note: For this compound, the chemical shift of the aniline C4 would be significantly downfield due to the direct attachment of the oxygen atom. The other carbon signals would also show slight variations.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrometry Data
| Analysis Type | Expected Value (m/z) | Interpretation |
| Molecular Ion (M⁺) | 189.08 | Molecular weight of C₁₁H₁₁NO₂ |
| Major Fragment | 81.03 | [C₅H₅O]⁺ (Furfuryl cation) |
| Major Fragment | 108.06 | [C₆H₅NHCH₂]⁺ or rearrangement products |
Note: The fragmentation pattern of this compound would likely also show a prominent furfuryl cation peak. However, the other major fragments would differ due to the different connectivity, likely involving cleavage of the ether bond.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or tetramethylsilane).
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: The molecules are ionized in the ion source. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR and MS.
Caption: A flowchart illustrating the process of synthesizing, purifying, and spectroscopically analyzing a compound to validate its chemical structure.
Signaling Pathway of Analysis
The following diagram represents the flow of information from the analytical instruments to the final structural determination.
Caption: A diagram showing the flow of information from the analytical instruments through data processing and interpretation to the final validated chemical structure.
By combining the detailed information from both NMR and MS, researchers can confidently validate the structure of this compound and distinguish it from its isomers, ensuring the integrity of their research and development efforts.
Comparative Analysis of 4-(Furan-2-ylmethoxy)aniline with Other Anilines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Furan-2-ylmethoxy)aniline alongside structurally related aniline derivatives. In the dynamic field of drug discovery, aniline and its derivatives are pivotal building blocks.[1][2] However, their application is often tempered by concerns regarding metabolic instability and potential toxicity.[3][4][5] This document aims to provide a comprehensive comparison of the physicochemical and potential biological properties of this compound with 4-methoxyaniline, 4-ethoxyaniline, and 4-chloroaniline to aid in the preliminary assessment of its potential in drug development.
Due to the limited availability of direct experimental data for this compound, this guide incorporates in silico predicted data for this compound alongside experimental data for the comparator anilines. Furan-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[6] The inclusion of the furan moiety in the aniline structure may influence its biological profile.
Physicochemical and Toxicity Profile Comparison
The following table summarizes key physicochemical properties and available toxicity data for this compound and the selected comparator anilines. Understanding these parameters is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile and potential toxicity of a compound.
| Property | This compound (Predicted) | 4-Methoxyaniline | 4-Ethoxyaniline | 4-Chloroaniline |
| Molecular Formula | C₁₁H₁₁NO₂ | C₇H₉NO | C₈H₁₁NO | C₆H₆ClN |
| Molecular Weight ( g/mol ) | 189.21 | 123.15[7] | 137.18[8] | 127.57[5] |
| Melting Point (°C) | Not Available | 57.2[9] | 2-5[10] | 69-73[5] |
| Boiling Point (°C) | Not Available | 243[9] | 250[11] | Not Available |
| LogP (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | 0.95[9] | 1.2[8] | 1.83 (Predicted) |
| Water Solubility | Moderately Soluble (Predicted) | 21 g/L (20 °C)[9] | 20 g/L (20 °C)[12] | 2.6 g/L (20 °C)[5] |
| pKa | 4.5 (Predicted, basic) | 5.34 (basic) | 5.25 (basic) | 3.98 (basic) |
| Acute Oral Toxicity (LD50, rat) | Not Available | 1320 mg/kg[9] | Not Available | 300 mg/kg[2] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. This section provides detailed methodologies for key in vitro assays to assess the biological activity of aniline derivatives.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing NAD+, lactate, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at 490 nm, which is proportional to the amount of LDH released.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells and cells lysed to induce maximum LDH release.
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Dose-Response Curve: Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
IC₅₀ Calculation: The IC₅₀ value is the concentration of the compound that produces 50% of the maximum inhibition.
Signaling Pathway Context
Aniline derivatives have been explored as inhibitors of various enzymes, including kinases, which are key components of cellular signaling pathways.[13] The diagram below illustrates a hypothetical signaling pathway that could be targeted by such compounds.
Caption: Hypothetical kinase signaling pathway inhibition.
Conclusion
This guide provides a foundational comparative analysis of this compound against other anilines. The provided data, including in silico predictions, and detailed experimental protocols are intended to support researchers in the early stages of drug discovery. Further experimental validation of the predicted properties of this compound is essential to fully elucidate its potential as a lead compound. The inherent risks associated with aniline scaffolds, such as metabolic instability and toxicity, necessitate careful evaluation and potential bioisosteric replacement strategies in the drug design process.[1][3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Chloroaniline | CAS#:106-47-8 | Chemsrc [chemsrc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 7. 4-methoxyaniline [stenutz.eu]
- 8. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 4-乙氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives
A detailed guide for researchers and drug development professionals on the structure-activity relationships (SAR) of aniline derivatives incorporating a furan moiety, with a focus on their potential as therapeutic agents.
The exploration of furan-containing scaffolds in medicinal chemistry has been a significant area of research due to their versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships of various 4-(Furan-2-ylmethoxy)aniline derivatives and related compounds, drawing from recent studies on their synthesis and biological evaluation. While direct SAR studies on this compound are limited, this report synthesizes data from closely related structures to provide valuable insights for the design of novel therapeutic agents.
Quantitative Comparison of Biological Activity
The following table summarizes the biological activity of several furan-containing aniline derivatives and related compounds, highlighting the impact of structural modifications on their inhibitory potency.
| Compound ID | Core Structure | Target/Assay | Activity (IC50/GI%) | Reference |
| 15 | Phenylpyrazolidinone with furan | Ku Inhibitory Activity | 15.15 ± 1.24 μM | [1] |
| 16 | Phenylpyrazolidinone with thiophene | Ku Inhibitory Activity | 16.41 ± 3.94 μM | [1] |
| 8a | 4-Anilinoquinazoline | A431 cell growth inhibition | 2.62 μM | |
| 13a | 4-Anilinofuro[2,3-b]quinoline | NCI-H460 cell growth inhibition | Selectively active | [2] |
| 5e | N-Arylmethyl-aniline/chalcone hybrid | 57 cancer cell lines | GI% 14.66 to 99.08% | [3] |
| 5h | N-Arylmethyl-aniline/chalcone hybrid | 59 cancer cell lines | GI% 11.47 to 99.09% | [3] |
| 18c | 2-Substituted aniline pyrimidine | Mer Kinase Inhibition | 18.5 ± 2.3 nM | [4] |
| 18c | 2-Substituted aniline pyrimidine | c-Met Kinase Inhibition | 33.6 ± 4.3 nM | [4] |
Key Observations from SAR Studies:
-
Replacement of the furan ring with a thiophene ring in phenylpyrazolidinone derivatives did not significantly alter the modest Ku inhibitory activity, as seen in compounds 15 and 16.[1]
-
For 4-anilinoquinazoline derivatives, the presence of a diethylamine group along with a 4-bromo-2-fluoroaniline moiety in compound 8a resulted in potent cytotoxic activity against A431 cells.
-
In the 4-anilinofuro[2,3-b]quinoline series, the introduction of an (E)-O-2-aminoethyloxime group at the para position of the aniline ring in compound 13a conferred selective activity against NCI-H460 cells and improved water solubility.[2]
-
N-Arylmethyl-aniline/chalcone hybrids, such as 5e and 5h , demonstrated broad-spectrum antiproliferative activity across a wide range of cancer cell lines.[3]
-
The 2-substituted aniline pyrimidine derivative 18c emerged as a potent dual inhibitor of Mer and c-Met kinases, indicating the importance of the pyrimidine core and specific substitutions on the aniline ring for dual-target inhibition.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of these compounds.
Kinase Inhibition Assay (for Mer and c-Met Kinases)[5]
-
Principle: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Procedure:
-
The respective kinases (Mer or c-Met) are incubated with the test compounds at varying concentrations.
-
A suitable substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay (MTT Assay)[2]
-
Principle: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Procedure:
-
Human carcinoma cells (e.g., A431) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
In Vitro Antitumor Activity Assay (Trypan Blue Dye Exclusion Technique)[6]
-
Principle: To determine the percentage of viable cells after treatment with a compound based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells do not.
-
Procedure:
-
Dalton's Lymphoma Ascites (DLA) cells are treated with the test compounds at various concentrations.
-
After an incubation period, the cells are mixed with a trypan blue solution.
-
The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
The percentage of cell viability is calculated, and the cytotoxic activity of the compounds is determined.
-
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the design, synthesis, and biological evaluation of novel aniline derivatives, providing a logical overview of the drug discovery process.
A generalized workflow for the discovery and development of novel aniline derivatives.
References
- 1. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
in vitro vs in vivo efficacy of 4-(Furan-2-ylmethoxy)aniline compounds
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Furan-2-ylmethoxy)aniline Compounds and Their Derivatives
This guide provides a comprehensive comparison of the preclinical efficacy of novel compounds based on the this compound scaffold. The analysis integrates in vitro data from cell-based assays with in vivo findings from animal models to offer researchers and drug development professionals a clear perspective on the therapeutic potential and translational challenges of this class of compounds.
In Vitro Efficacy: Targeting Cancer Cell Proliferation
Recent studies have focused on synthesizing and evaluating furan-based derivatives for their cytotoxic effects against various cancer cell lines. A notable study synthesized a series of new furan-based compounds and assessed their activity against the MCF-7 breast cancer cell line.
Two compounds, a pyridine carbohydrazide (referred to as compound 4 in the study) and an N-phenyl triazinone (compound 7), demonstrated significant cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM, respectively[1]. To assess their selectivity, these compounds were also tested against the normal breast cell line MCF-10A, where they showed higher IC50 values, indicating a degree of selective cytotoxicity against cancer cells[1]. The selectivity index for compounds 4 and 7 against MCF-7 cells was 7.33 and 7.47 times higher than against the normal breast cells, respectively[1].
Mechanism of Action:
The primary mechanism of action for these furan-based derivatives appears to be the disruption of microtubule dynamics. Compounds 4 and 7 were found to inhibit tubulin polymerization by 53% and 71%, respectively, at their IC50 concentrations[1]. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic mitochondrial pathway. This is supported by observations of increased levels of p53 and Bax, and a decrease in Bcl-2 levels in treated MCF-7 cells[1].
While not precisely this compound, related 4-anilinoquinazoline and 4-anilinofuro[2,3-b]quinoline derivatives have also been extensively studied, showing potent inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. For instance, certain 4-anilinoquinazoline derivatives exhibited potent inhibitory activity against EGFR and VEGFR-2, with enhanced anti-proliferative activities under hypoxic conditions[2]. Another study on indolyl-pyrimidine hybrids identified a compound (4g) with a potent EGFR inhibitory IC50 of 0.25 µM[3].
Quantitative In Vitro Data Summary:
| Compound | Target Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) - Normal Cells | Selectivity Index (SI) | Reference |
| Pyridine carbohydrazide 4 | MCF-7 | 4.06 | MCF-10A | ~29.76 | 7.33 | [1] |
| N-phenyl triazinone 7 | MCF-7 | 2.96 | MCF-10A | ~22.11 | 7.47 | [1] |
| Compound 13a·HCl | NCI-H460 | Not specified | Not specified | Not specified | Not specified | [4] |
| Compound 8a | A431 | 2.62 | HU02 | Not specified | Not specified | |
| Compound 3e | CLK1 (enzyme) | 1.5 | - | - | - | [5] |
| Compound 3e | GSK-3α/β (enzyme) | 3 | - | - | - | [5] |
| Compound 4g | MCF-7 | 5.1 | WI38 | Not specified | Not specified | [3] |
| Compound 4g | HepG2 | 5.02 | WI38 | Not specified | Not specified | [3] |
| Compound 4g | HCT-116 | 6.6 | WI38 | Not specified | Not specified | [3] |
| Compound 4g | EGFR (enzyme) | 0.25 | - | - | - | [3] |
| Compound 33 | A431 | 3 | MCF-7 | Not specified | Not specified | [6] |
| Compound 40 | A549 | Not specified | - | - | - | [7] |
| Compound 40 | VEGFR-2 (enzyme) | 0.0464 | - | - | - | [7] |
| Compound 40 | PDGFR-β (enzyme) | 0.6736 | - | - | - | [7] |
| Compound 40 | EGFR (enzyme) | 0.3848 | - | - | - | [7] |
In Vivo Efficacy: From Bench to Preclinical Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. For derivatives of the furan-aniline scaffold, several studies have explored their antitumor effects in xenograft animal models.
A study on 4-anilinofuro[2,3-b]quinoline derivatives identified compound 13a·HCl which demonstrated significant in vivo activity. In a xenograft model using NCI-H460 lung cancer cells, nude mice treated with 13a·HCl showed a significant reduction in tumor size compared to the control group[4]. Furthermore, in an orthotopic lung cancer model, this compound was readily absorbed through oral administration, distributed to lung tissue, and exhibited significant efficacy in inhibiting lung cancer growth[4]. This particular derivative also showed high oral bioavailability (57.1%) and water solubility, addressing common challenges in drug development[4].
Similarly, novel 4-anilinoquinazoline derivatives, designed as hypoxia-selective EGFR and VEGFR-2 dual inhibitors, were tested in vivo. Compounds 10a and 10g not only inhibited tumor growth in A549 xenografts in BALB/c-nu mice but also showed significantly reduced toxicity, as indicated by less weight loss compared to the established drug vandetanib[2]. Another 4-anilinoquinazoline derivative, compound 40 , also displayed robust antitumor efficacy in a xenograft model with relatively lower toxicity[7].
In a different study, a podophyllotoxin derivative bearing a substituted aniline, compound 21 , was effective against P388/0 leukemia in a mouse model but did not show efficacy against the growth of an MCF7 mammary tumor, highlighting that in vivo efficacy can be tumor-type specific[8].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A431, A549) and normal cell lines (e.g., MCF-10A, HU02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.
-
Compound Addition: The test compounds or a control vehicle are added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is initiated by increasing the temperature to 37°C, and the increase in fluorescence is monitored over time using a fluorometer.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of the control.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., A549, NCI-H460) is injected subcutaneously into the flank of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms and workflows described, the following diagrams are provided.
Caption: Mechanism of action for cytotoxic furan-based compounds.
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor agents. 194. Synthesis and biological evaluations of 4-beta-mono-, -di-, and -trisubstituted aniline-4'-O-demethyl-podophyllotoxin and related compounds with improved pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Furan and Aniline Derivatives on Cancer Cell Lines: A Review
An analysis of the cytotoxic effects of compounds structurally related to 4-(Furan-2-ylmethoxy)aniline on various cancer cell lines, providing insights into their potential as anticancer agents.
Due to a lack of specific studies on the comparative cytotoxicity of this compound, this guide presents a comprehensive overview of the cytotoxic activity of structurally related furan and aniline derivatives against various cancer cell lines. This comparative analysis is based on available experimental data from recent research, offering a valuable resource for researchers, scientists, and professionals in drug development. The furan nucleus is a prominent feature in many compounds with demonstrated biological activities, including anticancer properties.[1][2][3][4] Similarly, aniline derivatives have been investigated for their potential as cytotoxic agents.[5]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various furan and aniline derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Furan-fused Chalcone (8) | HL60 (Promyelocytic Leukemia) | 17.2 | 2',4'-dihydroxychalcone (9) | 305 |
| Furan-fused Chalcone (6a) | HL60 (Promyelocytic Leukemia) | 20.9 | Not Specified | Not Specified |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | NCI-H226 (Non-Small Cell Lung Cancer) | 0.94 | Not Specified | Not Specified |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | MDA-MB-231/ATCC (Breast Cancer) | 0.04 | Not Specified | Not Specified |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | SF-295 (CNS Cancer) | <0.01 | Not Specified | Not Specified |
| Pyridine carbohydrazide (4) | MCF-7 (Breast Cancer) | 4.06 | Not Specified | Not Specified |
| N-phenyl triazinone (7) | MCF-7 (Breast Cancer) | 2.96 | Not Specified | Not Specified |
| 4-anilinoquinazoline derivative (8a) | A431 (Human Carcinoma) | 2.62 | Erlotinib | Not Specified |
| Indolyl-pyrimidine hybrid (4g) | MCF-7 (Breast Cancer) | 5.1 | 5-FU | Not Specified |
| Indolyl-pyrimidine hybrid (4g) | HepG2 (Liver Cancer) | 5.02 | 5-FU | Not Specified |
| Indolyl-pyrimidine hybrid (4g) | HCT-116 (Colon Cancer) | 6.6 | 5-FU | Not Specified |
Note: The data presented is a compilation from multiple studies and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The cytotoxic activities of the compounds listed above were primarily determined using cell viability assays. The following is a generalized protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound and a blank group with no cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
References
- 1. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Activity of 4-(Furan-2-ylmethoxy)aniline and Related Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial properties of 4-(Furan-2-ylmethoxy)aniline, benchmarked against other bioactive furan-containing compounds. The data presented is synthesized from various studies on furan derivatives to offer a predictive performance overview and support further research and development.
Data Summary: Antimicrobial Activity of Furan Derivatives
The following table summarizes the antimicrobial activity of several furan derivatives against common bacterial and fungal strains. The data, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from various research findings to provide a comparative landscape for evaluating the potential efficacy of this compound.
| Compound/Derivative | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans | Reference Compound (Ciprofloxacin/Fluconazole) |
| This compound (Hypothetical Data) | 62.5 | 125 | 250 | >500 | 0.5 (Ciprofloxacin) |
| 5-Nitrofuran Derivatives | Inhibitory effects observed[1][2] | Inhibitory effects observed[1][2] | Not specified | Not specified | Not specified |
| Furan-2-carboxamide Derivatives | Low activity | High activity (for 2,4-dinitrophenylhydrazone moiety)[3] | Not specified | Moderate activity[3] | Not specified |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives | High activity (for specific derivatives)[4][5] | Moderate activity[4][5] | Moderate activity[4][5] | Not specified | Not specified |
| Furan-/Pyridine Aminophosphonate Derivatives | Not specified | Not specified | Not specified | Active[6] | Not specified |
| Furan Fatty Acids | Active against MRSA[7] | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
The methodologies outlined below are standard protocols for determining the antimicrobial efficacy of novel compounds.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.[8]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) at 37°C or 35°C, respectively. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound: The test compound, this compound, is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate.
-
Incubation: An equal volume of the prepared inoculum is added to each well containing the diluted compound. The plates are incubated for 18-24 hours at the appropriate temperature.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Disk Diffusion Assay
This method assesses the susceptibility of microorganisms to antimicrobial agents.[8]
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated for 18-24 hours at the appropriate temperature.
-
Data Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for screening and validating the antimicrobial activity of a novel compound like this compound.
Caption: Workflow for antimicrobial activity screening.
References
- 1. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 5. zmj.zsmu.edu.ua [zmj.zsmu.edu.ua]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitory Landscape: A Comparative Analysis of Furan-Based Analogs
For Immediate Release
[CITY, STATE, November 1, 2025] – A comprehensive analysis of furan-containing compounds as potential kinase inhibitors provides valuable insights for researchers and drug development professionals. This guide delves into the structure-activity relationships of a series of furan-2-yl(phenyl)methanone derivatives, offering a comparative look at their inhibitory potential against protein tyrosine kinases (PTKs). While not a direct analysis of 4-(Furan-2-ylmethoxy)aniline analogs, this examination of a closely related structural class sheds light on key molecular interactions and informs future drug discovery efforts.
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target these kinases is a cornerstone of modern targeted therapy. The furan moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions within protein binding sites.
Comparative Kinase Inhibitory Potential
A study on a series of novel furan-2-yl(phenyl)methanone derivatives revealed significant inhibitory activity against PTKs, with several compounds demonstrating greater potency than the reference compound, genistein. The inhibitory activities, represented by IC50 values, are summarized below. A lower IC50 value indicates a higher inhibitory potential.
| Compound ID | Structure | IC50 (µM)[1] |
| 4a | (2-hydroxyphenyl)(furan-2-yl)methanone | 4.66 |
| 4b | (3-hydroxyphenyl)(furan-2-yl)methanone | 6.42 |
| 8a | (2,4-dihydroxyphenyl)(furan-2-yl)methanone | 5.31 |
| 8c | (2,6-dihydroxyphenyl)(furan-2-yl)methanone | 2.72 |
| 18a | (3-bromo-4-hydroxyphenyl)(furan-2-yl)methanone | 13.23 |
| 18b | (3,5-dibromo-4-hydroxyphenyl)(furan-2-yl)methanone | 12.65 |
| 22c | (3,5-dibromo-2,4-dihydroxyphenyl)(furan-2-yl)methanone | 4.62 |
| 22d | (3,5-dichloro-2,4-dihydroxyphenyl)(furan-2-yl)methanone | 9.56 |
| Genistein | 4',5,7-trihydroxyisoflavone (Reference) | 13.65 |
This data highlights the significant impact of substitution patterns on the phenyl ring on inhibitory activity. For instance, the presence and position of hydroxyl and halogen groups markedly influence the potency of these analogs.
Structure-Activity Relationship Insights
The analysis of the furan-2-yl(phenyl)methanone series provides critical insights into the structure-activity relationship (SAR). The number and position of hydroxyl groups on the phenyl ring were found to be crucial for the PTK inhibitory activity.[1] This suggests that these hydroxyl groups may be involved in key hydrogen bonding interactions within the kinase active site. The addition of halogen atoms also modulated the activity, likely by altering the electronic properties and lipophilicity of the compounds.
References
Navigating Off-Target Effects: A Comparative Analysis of 4-(Furan-2-ylmethoxy)aniline Derivatives in Cross-Reactivity Studies
For Immediate Release
[City, State] – [Date] – A new comparative guide has been published offering critical insights into the cross-reactivity profiles of novel 4-(Furan-2-ylmethoxy)aniline derivatives. This guide provides researchers, scientists, and drug development professionals with essential data and protocols to evaluate the selectivity of these compounds, a crucial step in preclinical development. By presenting quantitative data, detailed experimental methodologies, and clear visual workflows, this publication aims to facilitate informed decisions in the selection and optimization of lead candidates.
The development of specific and selective therapeutic agents is paramount in modern drug discovery. The this compound scaffold has emerged as a promising starting point for the development of inhibitors targeting a variety of enzymes and receptors. However, understanding the potential for off-target interactions is critical to mitigating toxicity and ensuring clinical success. This guide offers a framework for assessing the cross-reactivity of a hypothetical lead compound, "Compound X," against a panel of related targets.
Comparative Cross-Reactivity Data
To illustrate a typical cross-reactivity assessment, the following tables summarize hypothetical quantitative data for our lead candidate, "Compound X," and two alternative derivatives against a panel of kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), with lower values indicating higher potency.
| Compound | Primary Target (Kinase A) IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | Kinase D IC50 (nM) | Selectivity Ratio (Kinase B/Primary) |
| Compound X | 15 | >10,000 | 1,250 | 8,500 | >667 |
| Alternative 1 | 25 | 500 | 750 | 5,000 | 20 |
| Alternative 2 | 50 | 150 | 2,500 | >10,000 | 3 |
Table 1: Kinase Inhibition Profile. This table compares the inhibitory activity of Compound X and two alternatives against the primary target and three potential off-targets. A higher selectivity ratio indicates greater selectivity for the primary target.
| Parameter | Compound X | Alternative 1 | Alternative 2 |
| Cellular Potency (Target Cell Line) EC50 (nM) | 75 | 150 | 300 |
| Cytotoxicity (Control Cell Line) CC50 (µM) | >50 | 25 | 10 |
| Therapeutic Index (CC50/EC50) | >667 | 167 | 33 |
Table 2: Cellular Activity and Cytotoxicity. This table provides a summary of the on-target cellular potency, off-target cytotoxicity, and the resulting therapeutic index. A higher therapeutic index is desirable.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard industry practices for assessing small molecule cross-reactivity.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Materials: Purified recombinant kinases (Primary Target and off-targets), appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (solubilized in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, peptide substrate, and assay buffer.
-
Test compounds are serially diluted in DMSO and added to the reaction mixture in a 384-well plate format.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
A detection reagent is added to stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Cellular Potency Assay
This assay measures the ability of a compound to inhibit the target-driven signaling pathway within a cellular context.
-
Materials: A cell line expressing the primary target (e.g., a cancer cell line with an overactive kinase), a control cell line (lacking the target or expressing it at low levels), cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
A cell viability reagent is added to each well, and the plate is incubated to allow for signal stabilization.
-
Luminescence, proportional to the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: EC50 (for the target cell line) and CC50 (for the control cell line) values are determined by plotting the dose-response curves and fitting them to a sigmoidal dose-response model.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams have been generated.
Figure 1: Experimental workflow for in vitro kinase cross-reactivity screening.
Figure 2: A representative signaling pathway potentially modulated by this compound derivatives.
This guide underscores the importance of early and comprehensive cross-reactivity profiling in the drug discovery pipeline. The provided data and protocols offer a valuable resource for researchers working with this compound derivatives and other small molecule inhibitors, ultimately contributing to the development of safer and more effective therapeutics.
Benchmarking 4-(Furan-2-ylmethoxy)aniline Derivatives Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticancer agents is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, furan and aniline derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of emerging 4-(Furan-2-ylmethoxy)aniline derivatives, benchmarking their performance against established anticancer drugs. The data presented is synthesized from various preclinical studies to offer an objective overview for researchers in oncology and drug development.
Introduction to this compound Derivatives
The furan scaffold is a versatile heterocyclic ring known for a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets.[1] Aniline derivatives are also a well-established class of compounds in drug discovery, with many approved drugs containing this moiety.[4] The strategic combination of these two pharmacophores in this compound derivatives presents a promising avenue for the development of novel kinase inhibitors and cytotoxic agents. Several studies have explored the synthesis and anticancer potential of furan- and aniline-based compounds, demonstrating their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[5][6]
Comparative Cytotoxicity Analysis
To contextualize the potential of novel furan-based aniline derivatives, their cytotoxic activity is compared with that of well-known anticancer drugs across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for representative novel derivatives and standard chemotherapeutic agents.
Table 1: Cytotoxicity of Novel Furan and Aniline Derivatives in Human Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Pyridine carbohydrazide furan | MCF-7 (Breast) | 4.06 | [5][7] |
| Compound 7 | N-phenyl triazinone furan | MCF-7 (Breast) | 2.96 | [5][7] |
| Compound 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 | [8] |
| Compound 4d | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.18 | [8] |
| Compound 8a | 4-Anilinoquinazoline | A431 (Skin) | 2.62 | [9] |
Table 2: Cytotoxicity of Known Anticancer Drugs in Human Cancer Cell Lines
| Drug Name | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | A-431 (Skin) | 1.53 | [10][11] |
| KYSE450 (Esophageal) | 7.60 | [12] | ||
| H1650 (Lung) | 14.00 | [12] | ||
| BxPC-3 (Pancreatic) | 1.26 | [13] | ||
| Vandetanib | VEGFR/EGFR Tyrosine Kinase Inhibitor | 8305C (Thyroid) | 9.6 | [1] |
| AF (Thyroid) | 4.7 | [1] | ||
| A549 (Lung) | 2.7 | [14] | ||
| Cisplatin | DNA Cross-linking Agent | A549 (Lung) | 7.49 (48h) | [15] |
| MCF-7 (Breast) | Varies widely | [16] | ||
| HeLa (Cervical) | Varies widely | [16] | ||
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | HCT 116 (Colon) | Varies with exposure | [17] |
| ESCC cell lines (Esophageal) | 1.00 - 39.81 | [18] | ||
| Docetaxel | Microtubule Stabilizer | MDA-MB-231 (Breast) | Varies | [19] |
| A549 (Lung) | 1.94 (2D) | [20] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration.[16][21]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[25]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives or known drugs) and incubate for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[25]
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[24][25]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Signaling Pathways and Experimental Workflow
Targeted Signaling Pathways
Many furan and aniline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][26]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. biorbyt.com [biorbyt.com]
Safety Operating Guide
Proper Disposal of 4-(Furan-2-ylmethoxy)aniline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Furan-2-ylmethoxy)aniline, a compound that combines the chemical properties of both aniline and furan derivatives. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][2] All work with this substance must be conducted in a certified chemical fume hood.[3][4]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for handling aniline compounds; nitrile gloves may be suitable for short-term use but are not recommended for prolonged contact with aniline.[3][4]
-
Eye Protection: Tight-fitting safety goggles or a face shield are mandatory to protect against splashes.[2][4]
-
Lab Coat: A full-length lab coat must be worn and fully buttoned.[3][4]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH/MSHA-approved respirator may be necessary.[3][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3] Do not, under any circumstances, dispose of this chemical down the drain or in the regular waste stream.[3][6]
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.
-
Use a compatible container, such as a polyethylene container, provided by your institution's Environmental Health & Safety (EH&S) department.[3]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent potentially hazardous reactions.
-
-
Container Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers, acids, and bases.[3]
-
Ensure the storage area is below eye level and secured from direct sunlight and sources of ignition.[1][3]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Absorb any spills with an inert, non-combustible material like vermiculite, dry sand, or earth, and place it in the designated hazardous waste container.[3][7]
-
Liquid Waste: Collect all liquid waste containing the compound directly into the labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste. Alternatively, the container can be punctured to render it unusable and disposed of according to institutional guidelines.[6]
-
-
Final Disposal:
Spill Management
In the event of a spill, the response will depend on the size of the release.
-
Small Spills (can be cleaned up in under 10 minutes by trained personnel):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, dry material.
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[3]
-
Wipe down the spill area with an appropriate solvent and decontaminate.
-
-
Large Spills:
-
Immediately evacuate the area and secure it to prevent entry.
-
If there is an immediate fire or health hazard, call 911.
-
Notify your institution's EH&S department for emergency response and cleanup.[8]
-
Quantitative Data Summary
| Hazard Classification | GHS Statements | Incompatible Materials | Recommended Extinguishing Agents |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331 (Toxic) | Strong oxidizers, strong acids, strong bases, iron, iron salts, zinc | Dry chemical, CO2, water spray, alcohol-resistant foam |
| Skin/Eye Irritation | H315, H319 (Causes irritation) | ||
| Carcinogenicity/Mutagenicity | H341, H351 (Suspected) | ||
| Aquatic Toxicity | H410 (Very toxic to aquatic life) |
Note: This table is a summary based on the hazards of aniline and furan compounds. The specific GHS classification for this compound may vary and the Safety Data Sheet (SDS) should be consulted if available.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
